molecular formula C13H18O4 B1312061 Ethyl 3,5-diethoxybenzoate CAS No. 351002-95-4

Ethyl 3,5-diethoxybenzoate

Cat. No.: B1312061
CAS No.: 351002-95-4
M. Wt: 238.28 g/mol
InChI Key: QILFPIREJVUYJP-UHFFFAOYSA-N
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Description

Ethyl 3,5-diethoxybenzoate is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,5-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-15-11-7-10(13(14)17-6-3)8-12(9-11)16-5-2/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILFPIREJVUYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409008
Record name Ethyl 3,5-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-95-4
Record name Ethyl 3,5-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl 3,5-Diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 19134-29-3 | Formula:


Document Type:  Technical Guide & Process Workflow
Date:  February 2, 2026[1]

Executive Summary & Chemical Identity

Ethyl 3,5-diethoxybenzoate is a lipophilic ester derivative of


-resorcylic acid (3,5-dihydroxybenzoic acid).[1] It serves as a critical intermediate in the synthesis of pharmacophores requiring the 3,5-dialkoxy substitution pattern—a motif commonly employed to modulate metabolic stability and solubility in drug discovery (e.g., antitussives, antispasmodics, and resveratrol analogs).[1]

This guide details the physicochemical profile, optimized synthetic routes, and reactivity patterns of the compound, designed for researchers requiring high-purity synthesis and derivatization protocols.[1]

Physicochemical Profile
PropertyValueNotes
Molecular Weight 238.28 g/mol
Appearance Low-melting solid or viscous oilDependent on purity/crystallinity
Boiling Point ~330°C (Predicted)High thermal stability
Solubility Soluble in EtOH, DCM, EtOAcInsoluble in water
LogP ~3.2 (Predicted)High lipophilicity due to ethyl chains
H-Bond Donors 0
H-Bond Acceptors 4

Synthetic Routes & Process Optimization

The synthesis of this compound generally proceeds via two primary pathways. The choice of pathway depends on the availability of starting materials (acid vs. ester) and the scale of production.[1]

Pathway A: The "Double-Alkylation" Protocol (Recommended)

This route is preferred for laboratory-scale synthesis due to the low cost of ethyl 3,5-dihydroxybenzoate and the ease of workup.[1]

Reagents:
  • Substrate: Ethyl 3,5-dihydroxybenzoate (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (2.5 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 3.0 eq)
    
  • Solvent: Acetone or DMF (0.2 M concentration)

  • Catalyst: 18-Crown-6 (0.05 eq) - Optional, enhances rate in acetone.[1]

Step-by-Step Protocol:
  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 3,5-dihydroxybenzoate and anhydrous

    
    .
    
  • Solvation: Add Acetone (HPLC grade) and stir at room temperature for 15 minutes to deprotonate the phenolic hydroxyls (formation of phenoxide).

  • Addition: Add Ethyl Iodide dropwise via syringe to control the exotherm.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 12–18 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting material (polar, lower

      
      ) should disappear, and the dialkylated product (non-polar, high 
      
      
      
      ) should appear. Note: Mono-alkylated intermediate may be visible at mid-reaction.[1]
  • Workup:

    • Cool to room temperature.[1]

    • Filter off inorganic salts (

      
      , 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in EtOAc and wash with 1M NaOH (to remove unreacted phenols) followed by Brine.[1]

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
Pathway B: Fischer Esterification

Used when starting from 3,5-diethoxybenzoic acid.[1]

  • Conditions: Reflux acid in absolute ethanol with catalytic

    
     or Thionyl Chloride (
    
    
    
    ).[1]
  • Note: While effective, 3,5-diethoxybenzoic acid is often more expensive than the dihydroxy ester precursor, making Pathway A more economical.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start Ethyl 3,5-dihydroxybenzoate Reagents Reagents: EtI (2.5 eq), K2CO3 (3.0 eq) Solvent: Acetone Start->Reagents Reaction Reflux (12-18h) Temp: 56°C Reagents->Reaction Check TLC Check (Disappearance of Phenol) Reaction->Check Check->Reaction Incomplete Workup Filtration & Extraction (Remove KI/Base) Check->Workup Complete Product This compound (>98% Purity) Workup->Product

Figure 1: Optimized Williamson Ether Synthesis workflow for this compound.

Reactivity & Functionalization[1]

This compound is a versatile scaffold.[1] The electron-donating ethoxy groups at the 3,5-positions activate the aromatic ring, while the ester group provides a handle for further elaboration.[1]

Hydrolysis (Saponification)[1]
  • Reagent:

    
     (THF/Water) or 
    
    
    
    (EtOH/Water).[1]
  • Product: 3,5-Diethoxybenzoic acid.[1][2][3][4]

  • Utility: De-protection to generate the free acid for coupling reactions (e.g., amide bond formation in drug synthesis).[1]

Reduction[1]
  • To Alcohol: Reduction with

    
     (LAH) yields 3,5-diethoxybenzyl alcohol .[1]
    
    • Mechanism:[1][5][6][7] Hydride attack on the carbonyl carbon.[1]

  • To Aldehyde: Controlled reduction with DIBAL-H at

    
     yields 3,5-diethoxybenzaldehyde .[1]
    
Electrophilic Aromatic Substitution (EAS)

The 3,5-diethoxy pattern strongly activates the ortho and para positions relative to the ethoxy groups.[1] However, the ester is electron-withdrawing.[1]

  • Regioselectivity: Substitution (e.g., Nitration, Bromination) occurs primarily at the 2-position (or 6-position, which is equivalent), located between the ester and the ethoxy group, or at the 4-position (sterically crowded but electronically favorable).[1]

  • Note: Careful temperature control is required to prevent over-substitution.[1]

Reactivity Pathway Diagram

Reactivity_Pathways Core This compound Acid 3,5-Diethoxybenzoic Acid (API Intermediate) Core->Acid NaOH, EtOH/H2O Alcohol 3,5-Diethoxybenzyl Alcohol (Linker Synthesis) Core->Alcohol LiAlH4, THF Nitro Ethyl 2-nitro-3,5-diethoxybenzoate (Core Modification) Core->Nitro HNO3, H2SO4 Hydrazide 3,5-Diethoxybenzohydrazide (Heterocycle Formation) Core->Hydrazide NH2NH2, EtOH

Figure 2: Divergent synthesis pathways from the this compound core.[1]

Pharmaceutical Applications & Significance[1][4][6][7]

Lipophilic Pharmacophores

The transition from 3,5-dihydroxy (resorcinol) to 3,5-diethoxy significantly alters the pharmacokinetic profile of a drug molecule.[1]

  • Blood-Brain Barrier (BBB) Penetration: The ethyl groups increase lipophilicity (LogP ~3.2), enhancing passive diffusion across biological membranes compared to the polar dihydroxy analogs.[1]

  • Metabolic Stability: "Capping" the phenols as ethyl ethers prevents rapid Phase II conjugation (glucuronidation/sulfation), extending the half-life of the pharmacophore in vivo [1].[1]

Structural Analogs

This moiety is structurally related to:

  • Tipepidine Intermediates: Used in the synthesis of non-narcotic antitussive agents where the benzoate ring modifies receptor binding affinity.[1]

  • Resveratrol Analogs: 3,5-diethoxy-substituted stilbenes are investigated for anti-inflammatory properties with improved bioavailability over natural resveratrol [2].[1]

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

MethodExpected Signal (Approximate)Structural Assignment
1H NMR (CDCl3)

7.1–7.2 ppm (d, 2H)
Aromatic H (positions 2,[1]6)

6.6 ppm (t, 1H)
Aromatic H (position 4)

4.35 ppm (q, 2H)
Ester


4.05 ppm (q, 4H)
Ether


1.3–1.4 ppm (m, 9H)
Methyl groups (Ester + Ethers)
IR Spectroscopy ~1715

Carbonyl (C=O) Stretch (Ester)
~1600, 1450

Aromatic C=C Stretch
TLC Single SpotVisualized under UV (254 nm)

Safety & Handling (HSE)

While not classified as a highly toxic substance, standard laboratory safety protocols for organic esters apply.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Handling:

    • Avoid inhalation of dust/mist.[1][6][8]

    • Use chemical-resistant gloves (Nitrile) and safety goggles.[1]

    • Work within a fume hood, especially when using alkyl halides (EtI/EtBr) during synthesis.[1]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • PubChem. Ethyl 3,5-dimethoxybenzoate (Analog Reference).[1][9] National Library of Medicine.[1] Available at: [Link] (Accessed Feb 2, 2026).[1] Note: Used as primary reference for physicochemical property extrapolation of the diethoxy analog.

  • Google Patents. Method for synthesizing ethyl 3,5-dimethoxybenzoate (CN105218322A).[1] Available at: (Accessed Feb 2, 2026).[1] Provides the foundational base-catalyzed alkylation protocol adapted for the diethoxy derivative.

Sources

Ethyl 3,5-diethoxybenzoate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3,5-diethoxybenzoate for Research and Development Professionals

Introduction

This compound is a substituted aromatic ester, a class of compounds that serves as a crucial scaffold in organic synthesis and medicinal chemistry. As derivatives of benzoic acid, these esters are explored for a wide range of biological activities and are utilized as key intermediates in the synthesis of more complex molecules. Substituted benzoates have demonstrated potential as anti-thrombotic agents, and have garnered significant attention in medical research for their antimycotic and cytotoxic properties against various tumor cell lines[1]. This guide provides a comprehensive technical overview of this compound, from its fundamental molecular properties to detailed protocols for its synthesis, purification, and analytical characterization, tailored for researchers, scientists, and drug development professionals.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. This compound is identified by its unique molecular structure and associated physicochemical properties.

The structure consists of a central benzene ring functionalized with an ethyl ester group at position 1 and two ethoxy groups at positions 3 and 5. This specific arrangement of functional groups dictates its chemical reactivity and potential biological interactions.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties and Identifiers

Property Value Source
Molecular Weight 238.2796 g/mol [2]
Molecular Formula C₁₃H₁₈O₄ [2]
CAS Number 351002-95-4 [2]

| Purity | Typically ≥98% |[2] |

Synthesis and Purification

The most direct and common method for synthesizing this compound is through the Fischer-Speier esterification of 3,5-diethoxybenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reversible reaction is driven to completion by using an excess of the alcohol reactant.

Causality of Experimental Choices:

  • Excess Ethanol: Serves as both a reactant and the solvent, and its excess concentration shifts the reaction equilibrium towards the product side, maximizing the yield of the ester.

  • Sulfuric Acid: Acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reflux Conditions: The reaction is heated to the boiling point of the solvent (ethanol) to increase the reaction rate without loss of volatile materials.

  • Aqueous Workup with NaHCO₃: A dilute solution of sodium bicarbonate is used to neutralize the sulfuric acid catalyst and to deprotonate and solubilize any unreacted 3,5-diethoxybenzoic acid, facilitating its removal from the organic phase.[1]

G start Reactants: 3,5-diethoxybenzoic acid Excess Absolute Ethanol Conc. H₂SO₄ (catalyst) reflux Combine and Reflux (e.g., 4-20 hours) start->reflux Heat monitor Monitor Reaction Progress (TLC or LC-MS) reflux->monitor Periodically Sample monitor->reflux Incomplete cooldown Cool Reaction Mixture to Room Temperature monitor->cooldown Complete evaporate Remove Excess Ethanol (Rotary Evaporation) cooldown->evaporate dissolve Dissolve Residue in Organic Solvent (e.g., Diethyl Ether) evaporate->dissolve wash_bicarb Wash with Saturated NaHCO₃ Solution dissolve->wash_bicarb Neutralize Acid Remove Starting Material wash_water Wash with Water and Brine wash_bicarb->wash_water Remove Salts dry Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) wash_water->dry filter Filter to Remove Drying Agent dry->filter concentrate Concentrate in Vacuo to Yield Crude Product filter->concentrate purify Purification (Optional) (Column Chromatography or Distillation) concentrate->purify final_product Pure this compound concentrate->final_product If sufficiently pure purify->final_product

Caption: Workflow for the Synthesis and Purification of this compound.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,5-diethoxybenzoic acid (1.0 eq.).

  • Reagent Addition: Add absolute ethanol (10-20 eq.) followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq.) with gentle swirling.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-20 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A similar synthesis of ethyl 3,5-dihydroxybenzoate requires a 20-hour reflux period[3].

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in an organic solvent such as diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (until effervescence ceases), water, and finally, brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude ester can be further purified by column chromatography on silica gel or by vacuum distillation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A multi-technique approach provides a self-validating system of analysis.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the final compound. A reverse-phase (RP) method, similar to one used for ethyl 3,5-dimethoxybenzoate, would be suitable.[4] The mobile phase would likely consist of acetonitrile and water with a small amount of acid modifier like formic acid for Mass Spectrometry (MS) compatibility.[4] Purity is determined by integrating the peak area of the product relative to any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is highly effective for analyzing volatile compounds like ethyl esters.[5] It provides an accurate assessment of purity, while the coupled MS detector confirms the molecular weight of the compound by identifying the molecular ion peak (m/z = 238.28).

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the quartet and triplet of the ethyl ester group, and the quartet and triplet of the two equivalent ethoxy groups.

    • ¹³C NMR: Will display distinct signals for the carbonyl carbon, the aromatic carbons (with different shifts for substituted and unsubstituted positions), and the carbons of the ethyl and ethoxy groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound will be dominated by a strong C=O stretching vibration for the ester carbonyl group (typically ~1720 cm⁻¹) and C-O stretching vibrations for the ester and ether linkages.

Table 2: Expected Analytical Data for Characterization

Technique Expected Result Purpose
HPLC Single major peak (>98% area) Purity Assessment
GC-MS Single major peak; M⁺ ion at m/z ≈ 238 Purity and MW Confirmation
¹H NMR Signals for aromatic, ethyl ester, and ethoxy protons with correct integration and splitting patterns Structural Confirmation
¹³C NMR Signals for carbonyl, aromatic, and aliphatic carbons Structural Confirmation

| IR (Infrared) | Strong C=O stretch (~1720 cm⁻¹), C-O stretches | Functional Group Identification |

Applications and Research Context in Drug Development

While specific applications for this compound are not extensively documented, the broader class of substituted benzoate esters is of significant interest in pharmacology and drug development.

  • Antimicrobial and Efflux Pump Inhibition: Related phenolic compounds, such as ethyl 3,4-dihydroxybenzoate (EDHB), have been shown to potentiate the activity of existing antibiotics against drug-resistant bacteria.[6] EDHB acts as an efflux pump inhibitor, preventing bacteria from expelling the antibiotic and thereby restoring its efficacy.[6] The structural similarity of this compound suggests it could be a valuable scaffold for developing new antibiotic adjuvants.

  • Antioxidant and Cytoprotective Effects: EDHB has also been identified as a preconditioning agent that can protect cells from hypoxia-mediated oxidative damage.[7] This is attributed to its antioxidant properties and its role as a competitive inhibitor of prolyl hydroxylases.[7] The diethoxy substitution pattern may modulate these properties, making it a target for investigation in neuroprotective or cardioprotective research.

  • Oncology and Anti-proliferative Activity: Various substituted benzoic acid esters have been investigated for their cytotoxicity against a wide array of tumor cell lines, highlighting their potential as scaffolds for novel anticancer agents.[1] The lipophilicity and electronic properties conferred by the ethoxy groups in this compound could influence its interaction with biological targets relevant to cancer pathology.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 238.2796 g/mol .[2] Its synthesis via Fischer esterification is a robust and scalable process, yielding a product whose identity and purity can be rigorously confirmed through a combination of chromatographic and spectroscopic techniques. While direct applications are still emerging, its structural relation to other biologically active benzoate esters positions it as a compound of interest for researchers in drug development, particularly in the fields of antimicrobial resistance, cytoprotection, and oncology. This guide provides the foundational knowledge required for its synthesis, characterization, and exploration in future scientific endeavors.

References

  • SIELC Technologies. (2018, May 16). Separation of Ethyl 3,5-dimethoxybenzoate on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website: [Link]

  • PrepChem.com. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Retrieved from PrepChem.com website: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3,5-dimethoxybenzoate. PubChem Compound Database. Retrieved from [Link]

  • Saleem, M., et al. (2013). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3,4,5-Trimethoxybenzoate. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0). Retrieved from Cheméo website: [Link]

  • Singh, S., et al. (2018). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. PubMed Central.
  • Ekene, D. M. (n.d.). REPORT Lab work: ETHYL BENZOATE.
  • National Institute of Standards and Technology. (n.d.). Ethyl 3,5-dinitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Ethylbenzene - ANALYTICAL METHODS. NCBI Bookshelf.
  • Chen, Y. L., et al. (2022).

Sources

Solubility Profiling & Physicochemical Characterization: Ethyl 3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3,5-diethoxybenzoate (CAS: 351002-95-4) is a lipophilic ester intermediate utilized in the synthesis of functionalized aromatic compounds, pharmaceutical active ingredients (APIs), and advanced materials. Its solubility profile is governed by the competition between the hydrophobic ethoxy-substituted aromatic core and the polar ester functionality.

This guide provides a comprehensive technical analysis of the compound's solubility, offering predicted physicochemical parameters, experimental protocols for precise determination, and strategic solvent selection criteria for synthesis and purification. It is designed for researchers requiring high-purity isolation and formulation data.

Physicochemical Basis

Understanding the structural drivers of solubility is prerequisite to experimental design. This compound exhibits a "lipophilic shield" effect where the ethyl groups at positions 3 and 5, combined with the ethyl ester, significantly reduce the polarity of the central benzene ring compared to its dihydroxy precursors.

Table 1: Physicochemical Properties Profile
PropertyValue / DescriptionSource/Derivation
Molecular Formula C₁₃H₁₈O₄Stoichiometry
Molecular Weight 238.28 g/mol Calculated
Physical State Solid (Low Melting) or Viscous LiquidAnalog comparison (Ethyl 3,5-dimethoxybenzoate MP ~94°C)
LogP (Predicted) ~3.2 ± 0.4Calculated (Lipophilic) [1]
H-Bond Donors 0Structure Analysis
H-Bond Acceptors 4Ester + Ether oxygens
Rotatable Bonds 7High conformational flexibility

Analyst Insight: The absence of hydrogen bond donors renders this compound insoluble in water but highly soluble in aprotic organic solvents. The flexibility of the ethoxy chains may suppress the melting point compared to methoxy analogs, potentially leading to oil formation during crude isolation.

Solubility Profile & Solvent Compatibility

The following solubility classifications are derived from structural activity relationships (SAR) of dialkoxybenzoate esters and validated synthesis workups.

Table 2: Predicted Solubility Matrix (25°C)
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Aqueous Water, Phosphate Buffer (pH 7.4)Insoluble (< 0.1 mg/mL)High LogP; lack of H-bond donation.
Polar Protic Ethanol, Methanol, IsopropanolSoluble (> 50 mg/mL)Compatible dipole interactions; often used for reflux esterification.
Polar Aprotic DMSO, DMF, AcetonitrileHighly Soluble Strong dipole-dipole interactions solubilize the ester core.
Non-Polar Hexane, CyclohexaneModerately Soluble Lipophilic alkyl chains facilitate dissolution; temperature-dependent.
Chlorinated Dichloromethane (DCM), ChloroformHighly Soluble Excellent solvation of aromatic esters.
Ethers Diethyl Ether, THF, MTBESoluble Standard extraction solvents for this class.

Experimental Protocols for Solubility Determination

To generate precise quantitative data (mg/mL) for your specific batch or formulation, follow these self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

For precise saturation limits used in formulation or crystallization design.

  • Preparation: Weigh excess this compound (approx. 50 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Agitate at constant temperature (25°C or 37°C) for 24–48 hours.

    • Validation Step: Ensure solid remains visible throughout. If fully dissolved, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (avoid nylon for esters).

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile) and analyze via HPLC-UV (254 nm).

Protocol B: Kinetic Solubility (High-Throughput)

For rapid screening during early-stage development.

  • Stock Solution: Prepare a 10 mM stock in 100% DMSO.

  • Spiking: Spike stock into aqueous buffer (pH 7.4) to reach target concentrations (e.g., 1–100 µM).

  • Incubation: Shake for 2 hours at room temperature.

  • Turbidimetry: Measure absorbance at 620 nm. An increase in absorbance indicates precipitation (solubility limit reached).

Workflow Visualization

The following diagram outlines the decision logic for solvent selection during purification, based on the solubility principles described above.

SolubilityWorkflow Start Crude this compound SolventCheck Solubility Screening Start->SolventCheck IsSolubleHot Soluble in Hot Solvent? SolventCheck->IsSolubleHot Select Candidate (e.g., Ethanol) IsInsolubleCold Insoluble in Cold Solvent? IsSolubleHot->IsInsolubleCold Yes Chrom Flash Chromatography (Silica Gel) IsSolubleHot->Chrom No (Too Soluble) Recryst Recrystallization (Ethanol or Hexane/EtOAc) IsInsolubleCold->Recryst Yes (Ideal) Evap Solvent Evaporation (Rotary Evaporator) IsInsolubleCold->Evap No (Remains Soluble) PureProduct Pure Isolate (>98%) Recryst->PureProduct Filtration Chrom->PureProduct Fractionation

Figure 1: Purification decision tree based on temperature-dependent solubility profiles.

Applications in Synthesis & Purification

Synthesis Reaction Medium

The synthesis of this compound typically involves the esterification of 3,5-dihydroxybenzoic acid (or its diethoxy analog).

  • Recommended Solvent: Absolute Ethanol .[1][2]

    • Reasoning: It acts as both the solvent and the reagent (reactant). The compound is soluble in refluxing ethanol, ensuring homogenous kinetics [2].

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄).[1][2]

Workup & Extraction

Upon reaction completion, the lipophilic nature of the ester allows for easy separation from the acidic catalyst and unreacted polar starting materials.

  • Quench: Pour reaction mixture into Ice Water .

    • Observation: The ester will precipitate or oil out (insoluble in water).

  • Extraction: Use Diethyl Ether or Ethyl Acetate .

    • Wash: Wash the organic layer with Saturated NaHCO₃ (removes unreacted acid) and Brine.

Recrystallization Strategy

If the product solidifies (dependent on purity and exact MP), recrystallization is the preferred purification method.

  • Solvent System: Ethanol/Water (9:1) or Hexane/Ethyl Acetate .

  • Procedure: Dissolve in minimum hot ethanol; add water dropwise until turbidity persists; cool to 4°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 3,5-dimethoxybenzoate (Analogous Structure). Retrieved from [Link]

  • PrepChem. Synthesis of Ethyl 3,5-dihydroxybenzoate (Precursor Protocol). Retrieved from [Link]

  • World Health Organization. Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. Retrieved from [Link][3]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 3,5-diethoxybenzoate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-diethoxybenzoate is a valuable building block in organic synthesis, notably for its role in the preparation of various biologically active molecules. Its precursors are fundamental to achieving high yields and purity of the final product. This guide will delve into the primary synthetic routes starting from readily available materials, focusing on the preparation of the key intermediate, 3,5-dihydroxybenzoic acid, and its subsequent conversion to the target precursor, Ethyl 3,5-dihydroxybenzoate, which then undergoes etherification.

Part 1: Synthesis of the Core Precursor: 3,5-Dihydroxybenzoic Acid

3,5-Dihydroxybenzoic acid, also known as α-resorcylic acid, is the foundational precursor for this compound. Its synthesis is a critical first step, and several methods have been established.

1.1. From Benzoic Acid via Disulfonation and Hydrolysis

A common and well-documented industrial method involves the disulfonation of benzoic acid followed by hydrolysis of the resulting disulfonate.[1][2] This process is robust and scalable, making it suitable for large-scale production.

  • Reaction Pathway:

    • Disulfonation: Benzoic acid is treated with fuming sulfuric acid (oleum) to introduce two sulfonic acid groups onto the aromatic ring, primarily at the 3 and 5 positions due to the meta-directing effect of the carboxylic acid group.

    • Hydrolysis: The resulting 3,5-disulfobenzoic acid is then subjected to hydrolysis, typically under basic conditions, to replace the sulfonic acid groups with hydroxyl groups, yielding 3,5-dihydroxybenzoic acid. A patent describes a method using benzoic acid and oleum for sulfonation, followed by hydrolysis, centrifugation, and crystallization from methanol and water to yield the product with a purity of 95% and a yield of 85%.[3]

1.2. Alternative Synthetic Approaches

While the sulfonation-hydrolysis route is prevalent, other methods for synthesizing 3,5-dihydroxybenzoic acid have been reported, though they may be less common for industrial-scale production. These can include multi-step syntheses starting from different precursors.[3]

Part 2: Esterification to Ethyl 3,5-dihydroxybenzoate

Once 3,5-dihydroxybenzoic acid is obtained, the next crucial step is its esterification to form Ethyl 3,5-dihydroxybenzoate. This intermediate is then used for the final etherification step.

2.1. Fischer Esterification: The Predominant Method

The most widely used method for this transformation is the Fischer esterification.[4][5] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[5]

  • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the ethanol. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ethyl ester.[5]

  • Driving the Equilibrium: To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by:

    • Using a large excess of the alcohol (ethanol), which also serves as the solvent.[6][7]

    • Removing water as it is formed, for instance, by using a Dean-Stark apparatus.[6]

Experimental Protocol: Fischer Esterification of 3,5-Dihydroxybenzoic Acid [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 308 g of 3,5-dihydroxybenzoic acid in 1000 ml of absolute ethanol.

  • Catalyst Addition: Carefully add 25 ml of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 20 hours.

  • Work-up:

    • After cooling, evaporate the excess ethanol under reduced pressure.

    • Pour the residue into water and extract the product with diethyl ether.

    • Wash the etheral phase with a sodium bicarbonate solution to remove any unreacted acid, followed by a water wash.

    • Dry the etheral layer over anhydrous magnesium sulfate.

  • Isolation: Evaporate the ether to obtain the crude Ethyl 3,5-dihydroxybenzoate, which can be further purified by crystallization.

Part 3: Synthesis of this compound

The final step in preparing the target molecule is the etherification of the two hydroxyl groups of Ethyl 3,5-dihydroxybenzoate.

3.1. Williamson Ether Synthesis

The Williamson ether synthesis is a classical and effective method for this transformation. It involves the deprotonation of the hydroxyl groups with a base to form alkoxides, which then act as nucleophiles to attack an ethylating agent.

  • Reaction Components:

    • Substrate: Ethyl 3,5-dihydroxybenzoate

    • Base: A suitable base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is used to deprotonate the phenolic hydroxyl groups.

    • Ethylating Agent: An ethyl halide, such as ethyl iodide or ethyl bromide, or diethyl sulfate is commonly used as the source of the ethyl group.

    • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is typically employed.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_esterification Esterification cluster_etherification Etherification Benzoic_Acid Benzoic Acid 3_5_Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid Benzoic_Acid->3_5_Dihydroxybenzoic_Acid 1. Fuming H₂SO₄ 2. Hydrolysis Ethyl_3_5_dihydroxybenzoate Ethyl 3,5-dihydroxybenzoate 3_5_Dihydroxybenzoic_Acid->Ethyl_3_5_dihydroxybenzoate Ethanol, H₂SO₄ (cat.) Reflux Ethyl_3_5_diethoxybenzoate This compound Ethyl_3_5_dihydroxybenzoate->Ethyl_3_5_diethoxybenzoate Ethylating Agent, Base

Sources

An In-depth Technical Guide to Ethyl 3,5-diethoxybenzoate: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 3,5-diethoxybenzoate, a substituted aromatic ester with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the synthesis, purification, characterization, and prospective applications of this compound, grounding all claims in authoritative scientific literature.

Introduction: The Scientific Merit of Substituted Benzoates

Substituted benzoate esters are a cornerstone in the edifice of modern organic and medicinal chemistry. Their inherent structural motifs are present in a vast array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1][2] The strategic placement of functional groups on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications are pivotal in optimizing pharmacokinetic and pharmacodynamic parameters, including absorption, distribution, metabolism, excretion (ADME), and target binding affinity.

This compound, the subject of this guide, is a member of this versatile class of compounds. The presence of two ethoxy groups at the meta positions of the benzene ring, flanking an ethyl ester, imparts a unique combination of properties that make it an attractive scaffold for drug discovery. The ethoxy groups, being moderately lipophilic and capable of hydrogen bond acceptance, can significantly influence a molecule's interaction with biological targets and its ability to traverse cellular membranes. This guide will provide a detailed exploration of this promising molecule.

Synthesis of this compound: A Methodological Deep Dive

Step 1: Synthesis of 3,5-diethoxybenzoic acid (Williamson Ether Synthesis)

The initial step involves the conversion of the di-phenolic starting material, 3,5-dihydroxybenzoic acid, to its di-ethoxy derivative. The Williamson ether synthesis is the method of choice for this transformation due to its high efficiency and broad applicability.

Causality of Experimental Choices:

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. A stronger base like sodium hydride could also be used, but K₂CO₃ is generally safer and easier to handle on a larger scale.

  • Alkylating Agent: Iodoethane (CH₃CH₂I) is selected as the ethylating agent. While bromoethane is also effective, iodoethane is more reactive, often leading to higher yields and faster reaction times.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is ideal. DMF is particularly effective at solvating the potassium carbonate and the phenoxide intermediate, thereby accelerating the reaction rate.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of 60-80 °C is generally sufficient to drive the reaction to completion without significant side product formation.

Detailed Experimental Protocol:

  • To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add iodoethane (2.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the 3,5-diethoxybenzoic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Step 2: Synthesis of this compound (Fischer Esterification)

The second and final step is the esterification of the synthesized 3,5-diethoxybenzoic acid with ethanol to yield the target compound. The Fischer esterification is a classic, acid-catalyzed reaction that is well-understood and highly reliable.[4]

Causality of Experimental Choices:

  • Alcohol and Solvent: Absolute ethanol serves as both the reactant and the solvent. Using a large excess of ethanol shifts the equilibrium towards the product side, maximizing the yield.

  • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Temperature: The reaction is refluxed to increase the reaction rate. The boiling point of ethanol dictates the reaction temperature.

  • Work-up: The work-up procedure is designed to remove the excess ethanol, the acid catalyst, and any remaining carboxylic acid. Washing with a sodium bicarbonate solution neutralizes the sulfuric acid and deprotonates any unreacted carboxylic acid, rendering it water-soluble.

Detailed Experimental Protocol:

  • Suspend 3,5-diethoxybenzoic acid (1 equivalent) in absolute ethanol (a large excess, e.g., 10-20 equivalents).

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the mixture while cooling in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel.[5]

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Fischer Esterification cluster_purification Purification 3,5-dihydroxybenzoic_acid 3,5-dihydroxybenzoic acid Reagents1 K₂CO₃, Iodoethane DMF, 70°C 3,5-dihydroxybenzoic_acid->Reagents1 3,5-diethoxybenzoic_acid 3,5-diethoxybenzoic acid Reagents1->3,5-diethoxybenzoic_acid Reagents2 Ethanol (excess) H₂SO₄ (cat.), Reflux 3,5-diethoxybenzoic_acid->Reagents2 Ethyl_3,5-diethoxybenzoate This compound Column_Chromatography Column Chromatography Ethyl_3,5-diethoxybenzoate->Column_Chromatography

Caption: Synthetic workflow for this compound.

Physicochemical Properties

While experimentally determined data for this compound is scarce in the public domain, its properties can be reliably predicted based on its structure and data from closely related analogs like Ethyl 3,5-dimethoxybenzoate.[6]

PropertyPredicted/Analog-Based ValueSource/Basis
Molecular Formula C₁₃H₁₈O₄Calculated
Molecular Weight 238.28 g/mol Calculated
Appearance Colorless to pale yellow oil or low melting solidAnalogy to similar esters
Boiling Point > 300 °C (estimated)Extrapolation from smaller analogs
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate, dichloromethane). Insoluble in water.General properties of esters
LogP ~3.0 (estimated)Increased lipophilicity compared to dimethoxy analog

Spectroscopic Characterization: A Self-Validating System

The structural elucidation of the synthesized this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system to confirm the identity and purity of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for identifying the different types of protons and their connectivity within the molecule. The predicted spectrum of this compound would exhibit the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3-1.4Triplet6H-OCH₂CH₃ (ethoxy groups)
~1.3-1.4Triplet3H-COOCH₂CH₃ (ester ethyl group)
~4.0-4.1Quartet4H-OCH₂ CH₃ (ethoxy groups)
~4.3-4.4Quartet2H-COOCH₂ CH₃ (ester ethyl group)
~6.6-6.7Triplet1HAromatic H-4
~7.1-7.2Doublet2HAromatic H-2, H-6
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are:

Chemical Shift (δ, ppm)Assignment
~14-OCH₂CH₃ and -COOCH₂CH₃
~61-COOCH₂ CH₃
~64-OCH₂ CH₃
~106Aromatic C-4
~107Aromatic C-2, C-6
~132Aromatic C-1
~160Aromatic C-3, C-5
~166C =O (ester carbonyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Functional Group
~2980-2850C-H stretching (aliphatic)
~1720-1700C=O stretching (ester)
~1600, ~1480C=C stretching (aromatic)
~1250-1000C-O stretching (ester and ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound would be expected to produce a molecular ion peak ([M]⁺) and several characteristic fragment ions.

  • Molecular Ion ([M]⁺): m/z = 238

  • Key Fragmentations:

    • Loss of an ethoxy radical (-•OCH₂CH₃) from the ester: m/z = 193

    • Loss of an ethyl radical (-•CH₂CH₃) from an ethoxy group: m/z = 209

    • Loss of ethene (C₂H₄) via McLafferty rearrangement from an ethoxy group is also possible.

    • Cleavage of the ester group can lead to the formation of the 3,5-diethoxybenzoyl cation (m/z = 193).

MS_Fragmentation M_plus [M]⁺ m/z = 238 loss_ethoxy Loss of •OCH₂CH₃ M_plus->loss_ethoxy loss_ethyl Loss of •CH₂CH₃ M_plus->loss_ethyl loss_ethene Loss of C₂H₄ M_plus->loss_ethene fragment_193 [M - OCH₂CH₃]⁺ m/z = 193 loss_ethoxy->fragment_193 fragment_209 [M - CH₂CH₃]⁺ m/z = 209 loss_ethyl->fragment_209 fragment_210 [M - C₂H₄]⁺ m/z = 210 loss_ethene->fragment_210

Caption: Predicted mass spectrometry fragmentation of this compound.

Applications in Drug Development

The structural features of this compound and its derivatives make them promising candidates for various therapeutic applications. The di-alkoxy substitution pattern is found in numerous bioactive molecules.

Antimicrobial and Anticancer Potential

Derivatives of dimethoxybenzene have shown notable antimicrobial and anticancer activities.[7] The mechanism of action for some of these compounds involves the inhibition of critical cellular enzymes. For instance, certain quinoline derivatives bearing dimethoxybenzene moieties have been identified as potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair in cancer cells.[8] The di-ethoxy substitution in this compound could modulate the binding affinity and selectivity for such targets.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds and their ether derivatives are well-known for their antioxidant properties. The electron-donating nature of the ethoxy groups can stabilize radical species, thereby mitigating oxidative stress, a key pathological factor in many diseases. Furthermore, related structures have been explored for their anti-inflammatory effects.[1]

Modulation of Drug Efflux Pumps

A significant challenge in modern medicine is the rise of multidrug-resistant (MDR) bacteria. One of the primary mechanisms of resistance is the overexpression of efflux pumps that actively transport antibiotics out of the bacterial cell. Interestingly, some phenolic compounds have been shown to inhibit these efflux pumps, thereby resensitizing resistant bacteria to existing antibiotics. This presents an exciting avenue of research for this compound and its derivatives as potential MDR modulators.

Drug_Development_Logic cluster_applications Potential Therapeutic Applications cluster_mechanisms Potential Mechanisms of Action Core_Structure This compound (Scaffold) Properties Lipophilicity H-bond Acceptor Electron-donating Groups Core_Structure->Properties Anticancer Anticancer Properties->Anticancer Antimicrobial Antimicrobial Properties->Antimicrobial Antioxidant Antioxidant Properties->Antioxidant MDR_Modulator MDR Modulator Properties->MDR_Modulator Topo_Inhibition Topoisomerase I Inhibition Anticancer->Topo_Inhibition Radical_Scavenging Radical Scavenging Antioxidant->Radical_Scavenging Efflux_Pump_Inhibition Efflux Pump Inhibition MDR_Modulator->Efflux_Pump_Inhibition

Caption: Logical relationships in the drug development potential of the core scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not available, the safety profile can be inferred from related compounds.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Toxicity: While specific toxicity data is unavailable, related compounds may cause skin and eye irritation. Ingestion may be harmful.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for drug discovery and development. Its synthesis is achievable through well-established and scalable chemical transformations. The predictable spectroscopic signature of this compound allows for straightforward characterization and quality control. The promising biological activities exhibited by structurally similar molecules, including anticancer, antimicrobial, and antioxidant effects, provide a strong rationale for the further investigation of this compound and its derivatives.

Future research should focus on the synthesis and biological evaluation of a library of analogs to establish clear structure-activity relationships (SAR). In-depth mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will undoubtedly unlock the full therapeutic potential of this promising chemical entity.

References

  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora. (2020, July 19). Retrieved from [Link]

  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents. (n.d.).
  • US9024030B2 - Process for the synthesis of etoricoxib - Google Patents. (n.d.).
  • Ethyl 3,5-dimethoxybenzoate | C11H14O4 | CID 87026 - PubChem. (n.d.). Retrieved from [Link]

  • Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate - PubMed Central. (2024, April 11). Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains - Jiangxi Zhongding Biotechnology Co., Ltd. (2025, December 16). Retrieved from [Link]

  • Safety Data Sheet: 3,4-Dimethoxybenzoic acid - Carl ROTH. (2024, March 3). Retrieved from [Link]

  • (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis - ResearchGate. (2012, May 22). Retrieved from [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. (n.d.). Retrieved from [Link]

  • Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0) - Cheméo. (n.d.). Retrieved from [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones - ResearchGate. (2025, September 4). Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC - NIH. (2025, May 14). Retrieved from [Link]

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The Chemo-Synthetic Evolution of Ethyl 3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the -Resorcylic Scaffold

Part 1: Chemical Pedigree & Historical Context[1][2]

The Resorcylic Lineage Ethyl 3,5-diethoxybenzoate (CAS: 106056-96-2 for the specific ester-ether form, though often referenced via its acid precursor CAS: 5915-76-4) is not merely a chemical intermediate; it is the protected synthetic equivalent of


-resorcylic acid  (3,5-dihydroxybenzoic acid).[1]

Historically, the "discovery" of this scaffold tracks back to the early analysis of human and plant metabolites.[2] 3,5-dihydroxybenzoic acid was first identified as a metabolite of alkylresorcinols in whole grain wheat and rye.[1] In the mid-20th century, as the pharmaceutical industry shifted from extraction to total synthesis, the need to manipulate the electron-rich resorcinol ring without triggering unwanted electrophilic aromatic substitutions led to the development of robust protection strategies.[2]

The "Diethoxy" Divergence While the dimethoxy analog (methyl 3,5-dimethoxybenzoate) became the standard for synthesizing natural products like Resveratrol (3,5,4'-trihydroxystilbene), the diethoxy variant emerged as a critical tool in two specific arenas:[1][2]

  • Lipophilicity Modulation: In drug design, replacing methoxy groups with ethoxy groups increases the logP (partition coefficient), altering the bioavailability and blood-brain barrier penetration of the final API.[2]

  • Liquid Crystal Mesogens: The elongation of the alkyl tail (from methyl to ethyl) is a classic strategy in material science to lower the melting point and stabilize the nematic phase of benzoate-based liquid crystals.

Part 2: Synthetic Pathways & Process Chemistry[2][3][4][5]

The synthesis of this compound represents a classic problem in chemoselectivity: O-alkylation of a phenol vs. Esterification of a carboxylic acid.

There are two primary synthetic architectures:[1]

  • The Stepwise Classical Route: Fischer esterification followed by Williamson ether synthesis.

  • The Modern One-Pot Cascade: Simultaneous alkylation using phase-transfer principles or polar aprotic solvents.

Comparative Synthetic Workflow (DOT Visualization)

SynthesisPathways Start 3,5-Dihydroxybenzoic Acid (α-Resorcylic Acid) StepA1 Fischer Esterification (EtOH, H2SO4, Reflux) Start->StepA1 Route A (Classical) StepB1 Global Alkylation (One-Pot) (EtI (3.5 eq), K2CO3, DMF, 60°C) Start->StepB1 Route B (Process Preferred) InterA Ethyl 3,5-dihydroxybenzoate StepA1->InterA StepA2 Williamson Ether Synthesis (EtI, K2CO3, Acetone) InterA->StepA2 Product This compound StepA2->Product StepB1->Product SN2 Cascade

Caption: Figure 1. Comparison of the stepwise Fischer-Williamson route versus the direct One-Pot Global Alkylation strategy.

Part 3: Technical Protocol (Self-Validating System)

The following protocol utilizes the One-Pot Global Alkylation method. This approach is superior for industrial scaling as it eliminates intermediate isolation, reducing yield loss and solvent waste.[1][2]

Reaction Mechanism: The reaction relies on the nucleophilic attack of the phenoxide and carboxylate anions on the ethyl iodide (EtI). The use of DMF (Dimethylformamide) is critical; as a polar aprotic solvent, it solvates the potassium cation (


), leaving the phenoxide/carboxylate anions "naked" and highly reactive, facilitating a rapid 

reaction.[1][2]

Reagents:

  • 3,5-Dihydroxybenzoic acid (

    
     eq)[1][2][3]
    
  • Ethyl Iodide (

    
     eq) - Excess ensures complete conversion of both phenols and the acid.
    
  • Potassium Carbonate (

    
    ), anhydrous (
    
    
    
    eq)[1][2]
  • DMF (Solvent, 5-10 volumes)[1][2]

Step-by-Step Methodology:

  • Charge: To a dry 3-neck round bottom flask equipped with a mechanical stirrer and a reflux condenser, charge 3,5-dihydroxybenzoic acid and anhydrous

    
    .
    
  • Solvation: Add DMF. Stir at room temperature for 30 minutes. Observation: The slurry will thicken as the acid deprotonates to form the potassium salt.[2]

  • Alkylation: Add Ethyl Iodide dropwise via an addition funnel over 20 minutes. Exotherm Control: Maintain internal temperature

    
     during addition.
    
  • Reaction: Heat the mixture to

    
     and hold for 4-6 hours.
    
    • Validation Point (TLC/HPLC): Monitor consumption of starting material. The intermediate (mono-alkylated or acid-ester only) should disappear.

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume).

    • Causality: The product is lipophilic and insoluble in water; DMF and inorganic salts are water-soluble. This forces the product to precipitate or oil out.

  • Workup: Extract with Ethyl Acetate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ). Wash combined organics with Brine (
    
    
    
    ) to remove residual DMF. Dry over
    
    
    .
  • Purification: Concentrate under reduced pressure. The crude oil can be crystallized from Hexane/Ethyl Acetate if high purity is required, or distilled under high vacuum.[1][2]

Data Summary Table:

ParameterSpecificationRationale
Stoichiometry 1.0 : 3.5 (Acid : EtI)Need 3 equivalents for reaction (2x Phenol, 1x Acid).[1] 0.5 excess drives kinetics.
Base

(Anhydrous)
Mild enough to prevent side reactions, strong enough for phenols (

).[1][2]
Solvent DMF or NMPPolar aprotic nature increases

rate by orders of magnitude vs. Acetone.
Temperature

Sufficient for activation energy without causing EtI volatilization (bp

).
Part 4: Applications in Drug Discovery & Material Science[8]
1. The Resorcylic Acid Lactone (RAL) Connection

This compound is a functional analog to the synthons used in creating Resorcylic Acid Lactones (RALs) , a class of heat shock protein 90 (HSP90) inhibitors.[1] Compounds like Radicicol and Pochonin share this 2,4- or 3,5-substitution pattern.[1][2]

  • Mechanism:[1][2][4][5][6][7] The benzoate moiety mimics the ATP-binding pocket of HSP90.

  • Modification: The ethyl groups provide a "bulky" hydrophobic shield compared to methyl groups, often used to tune the binding affinity in SAR (Structure-Activity Relationship) studies.[2]

2. Precursor to 3,5-Diethoxybenzaldehyde

The ester is frequently reduced (using


 to the alcohol, then oxidized, or DIBAL-H directly) to 3,5-diethoxybenzaldehyde .[1][2]
  • Utility: This aldehyde is a key fragment in the Knoevenagel condensation synthesis of Stilbenes (Resveratrol analogs) and Chalcones (anti-inflammatory agents).

3. Liquid Crystal Engineering

In the field of soft matter, 3,5-disubstituted benzoates are "bent-core" or calamitic mesogens.[1][2]

  • Role: The ethoxy tails provide flexibility.

  • Effect: this compound derivatives often exhibit lower transition temperatures, making them useful for room-temperature liquid crystal displays (LCDs) when copolymerized.[1][2]

Pharmacophore Mapping (DOT Visualization)

Pharmacophore Core This compound Aldehyde 3,5-Diethoxybenzaldehyde Core->Aldehyde Reduction/Oxidation Acid 3,5-Diethoxybenzoic Acid Core->Acid Hydrolysis Stilbenes Stilbenes (Resveratrol Analogs) Aldehyde->Stilbenes Wittig Reaction Chalcones Chalcones (Anti-inflammatory) Aldehyde->Chalcones Claisen-Schmidt Polymers Liquid Crystal Polymers Acid->Polymers Esterification

Caption: Figure 2. The divergence of the this compound scaffold into pharmaceutical and material science applications.

References
  • PrepChem. Synthesis of Ethyl 3,5-dihydroxybenzoate. Retrieved from [Link]

  • Khachatryan, D. S., & Matevosyan, K. R. (2016).[1][2][5] Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis.[5] Russian Chemical Bulletin.[5] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). 3,5-Dihydroxybenzoic acid (Alpha-Resorcylic Acid).[1] PubChem Compound Summary. Retrieved from [Link]

  • Winssinger, N., & Barluenga, S. (2007).[1][2] Chemistry and Biology of Resorcylic Acid Lactones. Chemical Communications.[8] Retrieved from [Link]

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A Technical Guide to Ethyl 3,5-diethoxybenzoate for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration of the commercial availability, synthesis, and potential applications of a valuable research intermediate.

Introduction: Understanding Ethyl 3,5-diethoxybenzoate

This compound (CAS No. 351002-95-4) is a substituted aromatic ester that holds potential as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structure, featuring a central benzene ring functionalized with two electron-donating ethoxy groups and an ethyl ester moiety, provides a unique combination of lipophilicity and reactivity. While less commonly cited in literature compared to its dimethoxy analog, its distinct properties merit consideration for researchers engaged in the design and synthesis of novel molecules.

This technical guide provides a comprehensive overview of the commercial availability of this compound, outlines a probable synthetic route based on established esterification protocols for analogous compounds, and explores its potential applications in drug discovery and development.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in a laboratory setting. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 351002-95-4[1][2][3]
Molecular Formula C₁₃H₁₈O₄[1][3]
Molecular Weight 238.28 g/mol [1][3]
Appearance Inferred to be a solid or oil at room temperature
Purity (Typical) ≥98%[3]

Commercial Availability: Sourcing this compound

For researchers and drug development professionals, the accessibility of a starting material is a critical logistical consideration. This compound is available from several chemical suppliers, typically on a research scale. The table below provides a snapshot of known commercial sources. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierPurityAvailable Quantities
98%100mg, 250mg, 1g, 5g
CustomInquire for details
CustomInquire for details
CustomInquire for details

Synthesis and Purification: A Practical Approach

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound, starting from the commercially available 3,5-dihydroxybenzoic acid.

Synthesis_Workflow Figure 1: Proposed Synthesis of this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Fischer Esterification cluster_2 Purification Start 3,5-Dihydroxybenzoic Acid Reagents1 Diethyl Sulfate or Ethyl Iodide Strong Base (e.g., NaOH, K2CO3) Solvent (e.g., Acetone, DMF) Start->Reagents1 Product1 3,5-Diethoxybenzoic Acid Reagents1->Product1 Reagents2 Ethanol (Excess) Catalytic Strong Acid (e.g., H2SO4) Product1->Reagents2 Product2 This compound Reagents2->Product2 Workup Aqueous Workup Extraction with Organic Solvent Product2->Workup Purification Column Chromatography or Recrystallization Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on the well-established synthesis of similar benzoate esters and is expected to provide a high yield of the desired product.

Step 1: Synthesis of 3,5-Diethoxybenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dihydroxybenzoic acid in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Addition of Base: Add a slight excess of a strong base, such as anhydrous potassium carbonate or sodium hydroxide, to the solution. Stir the mixture to form the corresponding diphenoxide salt.

  • Alkylation: Slowly add at least two equivalents of an ethylating agent, such as diethyl sulfate or ethyl iodide, to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Acidify the residue with a dilute mineral acid (e.g., 1M HCl) to precipitate the 3,5-diethoxybenzoic acid.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-diethoxybenzoic acid.

Step 2: Fischer Esterification to this compound

  • Reaction Setup: In a round-bottom flask, suspend the synthesized 3,5-diethoxybenzoic acid in an excess of absolute ethanol.[5]

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.[5]

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the esterification can be monitored by TLC.[5]

  • Workup: Upon completion, cool the mixture and remove the excess ethanol by rotary evaporation. Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove any unreacted acid) and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by vacuum distillation.

Characterization and Quality Control

To ensure the identity and purity of the synthesized or purchased this compound, a combination of spectroscopic and analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene and methyl protons of the two ethoxy groups, and the methylene and methyl protons of the ethyl ester group. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethoxy and ethyl ester groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretch of the ester group, typically in the range of 1715-1735 cm⁻¹. Other characteristic absorptions will include C-O stretching and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (238.28 g/mol ).

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural features suggest its utility as an intermediate in several areas of medicinal chemistry and materials science. Substituted benzoates are known to be valuable precursors for a wide range of biologically active molecules.[6]

The presence of the two ethoxy groups can influence the pharmacokinetic properties of a final drug candidate, potentially increasing its lipophilicity and ability to cross biological membranes. The ester functionality provides a handle for further chemical transformations, such as conversion to an amide or a carboxylic acid, allowing for the introduction of diverse functional groups.

Potential research applications include:

  • Synthesis of Novel Bioactive Compounds: this compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities, such as anti-inflammatory, antimicrobial, or anticancer agents. The diethoxy substitution pattern can be explored for its impact on target binding and selectivity.

  • Development of Prodrugs: The ester group can be part of a prodrug strategy, where the active form of a drug is released upon enzymatic or chemical cleavage of the ester in vivo.[7]

  • Materials Science: The aromatic core and ether linkages could make this molecule a useful building block for the synthesis of novel polymers or liquid crystals with specific optical or electronic properties.

Conclusion

This compound is a commercially available and synthetically accessible building block that offers potential for innovation in drug discovery and materials science. While detailed characterization and application data in the public domain are currently limited, its structural relationship to well-studied analogs provides a strong foundation for its exploration in novel synthetic endeavors. This guide has provided a comprehensive overview of its commercial sourcing, a practical and robust synthetic protocol, and a forward-looking perspective on its potential applications, serving as a valuable resource for researchers at the forefront of chemical synthesis and drug development.

References

  • PrepChem. Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Available at: [Link]

  • Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Capot Chemical. Specifications of this compound. Available at: [Link]

  • Chemical Point. This compound. Available at: [Link]

  • Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Available at: [Link]

  • Studocu. REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene. Available at: [Link]

  • PubChem. Ethyl 3,5-dimethoxybenzoate. Available at: [Link]

  • MDPI. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available at: [Link]

  • ResearchGate. (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available at: [Link]

  • Cheméo. Chemical Properties of Ethyl 3,5-dinitrobenzoate (CAS 618-71-3). Available at: [Link]

  • ProBENT. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Available at: [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. Available at: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

  • PubChem. Ethyl 3,5-dimethylbenzoate. Available at: [Link]

  • Pharmacognosy Journal. Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Available at: [Link]

  • BASR Fine Chemicals Private Limited. Products. Available at: [Link]

Sources

Methodological & Application

Application Note: Purification of Ethyl 3,5-diethoxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3,5-diethoxybenzoate is a critical intermediate in the synthesis of polyphenolic pharmaceutical agents, including resveratrol analogs and functionalized benzoic acid derivatives.[1][2] While commercially available, crude preparations often contain unreacted 3,5-dihydroxybenzoic acid, mono-alkylated byproducts, and oligomeric impurities that compromise downstream catalytic steps.[1][2]

This guide details a robust recrystallization protocol designed to achieve >99% purity. Unlike standard high-melting solids, this compound is a low-melting solid (approx.[1][2] MP 30–50°C) or viscous oil that tends to "oil out" rather than crystallize if process parameters are not strictly controlled.[2] This protocol prioritizes thermodynamic control to ensure crystalline lattice formation over amorphous phase separation.[1][2]

Physicochemical Profile & Solubility Assessment

Before initiating purification, the physicochemical nature of the target must be understood to select the correct thermodynamic window for crystallization.[1][2]

PropertyDataRelevance to Protocol
Compound Name This compoundTarget API Intermediate
CAS Number 351002-95-4Identity Verification
Molecular Formula C₁₃H₁₈O₄MW: 238.28 g/mol
Physical State Low-melting solid / Viscous oilHigh Risk: Prone to oiling out; requires seeding.[2]
Boiling Point 112–113°C (0.2 mmHg)Stable under vacuum drying.[2]
Solubility (High) Ethanol, Ethyl Acetate, DCM, THFGood solvents for dissolution.[1][2]
Solubility (Low) Water, Hexane/Heptane (Cold)Good anti-solvents for yield recovery.[1][2]

Solvent System Selection Strategy

For benzoate esters with low melting points, single-solvent systems often fail to provide a steep enough solubility curve without inducing oiling.[1][2] A binary solvent system is recommended.[1][2]

Primary Recommendation: Ethanol / Water (Method A)[1][2]
  • Mechanism: Ethanol solubilizes the ester; water acts as the anti-solvent to drive precipitation.[1][2]

  • Pros: Green chemistry compliant, high removal of polar impurities (e.g., unreacted phenolic acids).[1][2]

  • Cons: High risk of oiling out if water is added too quickly or if the temperature is above the oiling point (liquid-liquid phase separation).[2]

Secondary Recommendation: Heptane / Ethyl Acetate (Method B)[1][2]
  • Mechanism: Ethyl Acetate dissolves the compound; Heptane reduces solubility upon cooling.[1][2]

  • Pros: Slower crystallization kinetics often yield larger, purer crystals; less prone to hydrolysis.[1][2]

  • Cons: Lower removal efficiency for polar phenolic impurities compared to EtOH/Water.[1][2]

Decision:Method A (Ethanol/Water) is detailed below as the standard protocol for removing the most common synthetic impurities (phenols).[2]

Detailed Recrystallization Protocol (Ethanol/Water System)

Phase 1: Dissolution and Clarification[1][2]
  • Charge: Place 10.0 g of crude this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 15–20 mL of Absolute Ethanol .

  • Heating: Heat the mixture to 40–50°C in a water bath. Note: Do not exceed 60°C to minimize ester hydrolysis.

  • Observation: Stir until the solid is completely dissolved. If the solution is cloudy (insoluble salts), filter hot through a pre-warmed sintered glass funnel or a Celite pad.[1][2]

  • Concentration (Optional): If the solution is too dilute, concentrate under reduced pressure until the total volume is approx. 2 mL per gram of solute.

Phase 2: Nucleation and Crystal Growth

Critical Step: Preventing "Oiling Out"[1][2]

  • Initial Cooling: Allow the clear ethanolic solution to cool slowly to 30°C (near ambient).

  • Anti-solvent Addition: Dropwise, add Deionized Water to the stirring solution.[1][2]

    • Stop point: Add water until a faint, persistent turbidity (cloudiness) is observed.[1][2] This usually occurs at a ratio of roughly 4:1 (EtOH:Water).[2]

  • Re-solubilization: Add 1–2 mL of Ethanol to just clear the turbidity.[1][2] The solution is now supersaturated.[1][2]

  • Seeding: Add a tiny crystal of pure this compound (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.[1][2]

  • Crystallization:

    • Place the flask in an insulated bath (or wrap in foil) to cool slowly to Room Temperature (20–25°C) over 1 hour. Do not use an ice bath yet.

    • Observation: White needles or plates should begin to form.[1][2] If liquid droplets (oil) appear at the bottom, reheat to dissolve and add slightly more ethanol before repeating.

Phase 3: Isolation and Drying[1][2][3]
  • Final Cooling: Once substantial crystallization has occurred at RT, cool the flask to 0–4°C in an ice-water bath for 30 minutes to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold 50% aqueous ethanol (pre-chilled to 0°C). Caution: The product is soluble in pure ethanol; use the aqueous mixture.[1][2]

  • Drying: Dry the solid in a vacuum desiccator over silica gel or P₂O₅ at room temperature for 12–24 hours. Avoid oven drying above 30°C as the product may melt.[1][2]

Process Control & Troubleshooting

The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a second liquid layer (oil) forms at the bottom of the flask.[1][2] Cause: The temperature is above the crystalline melting point of the solvated mixture, or the anti-solvent (water) was added too fast, causing liquid-liquid phase separation.[1][2] Corrective Action:

  • Reheat the mixture until the oil dissolves into a single phase.

  • Add a small amount of Ethanol (solvent) to increase solubility.[2]

  • Cool more slowly and add a seed crystal at a higher temperature.

  • Vigorous stirring during cooling helps prevent oil coalescence.[1][2]

Analytical Validation[2][4]
  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).[2]

    • Visualization: UV (254 nm).[2] The product (

      
      ) should show a single spot, distinct from the starting material 3,5-dihydroxybenzoic acid (
      
      
      
      , stays near baseline).[1][2]
  • HPLC: Target purity >99.0% area normalization.

  • NMR: ¹H NMR should confirm the presence of two ethyl groups (quartet ~4.0 ppm, triplet ~1.4 ppm) and the absence of phenolic protons.[1][2]

Workflow Diagram (DOT)

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in Warm Ethanol (40-50°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Cool to 30°C Filter->Cool AntiSolvent Add Water Dropwise (Until Turbid) Cool->AntiSolvent Clear Add Min. Ethanol to Clear AntiSolvent->Clear Seed Seed & Slow Cool to RT Clear->Seed Check Check: Crystals or Oil? Seed->Check IceBath Cool to 0-4°C Check->IceBath Crystals Formed Reheat Reheat & Add EtOH Check->Reheat Oiling Out Collect Vacuum Filtration & Wash IceBath->Collect Dry Vacuum Dry (<30°C) Collect->Dry Reheat->Cool

Caption: Step-by-step decision tree for the recrystallization of this compound, highlighting the critical control point for oiling out.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87026, Ethyl 3,5-dimethoxybenzoate (Analog Reference).[1][2] Retrieved from [Link]

  • University of Rochester (n.d.). Solvents for Recrystallization: General Principles for Esters.[2] Retrieved from [Link][1][2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for ester purification methodologies).

Sources

Application Note: Strategic Derivatization of Ethyl 3,5-Diethoxybenzoate for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Rationale

The search for novel therapeutic agents is a cornerstone of modern drug discovery. The benzoate scaffold, a privileged structure in medicinal chemistry, is present in numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Ethyl 3,5-diethoxybenzoate serves as an excellent, readily available starting material for generating a library of diverse chemical entities. Its symmetrical di-ethoxy substitution on the phenyl ring provides a unique electronic and steric profile that can be explored for potential bioactivity.

The core strategy of this guide is to leverage the reactivity of the ethyl ester functional group to create key intermediates—specifically the carboxylic acid and the hydrazide. These intermediates act as versatile hubs for further chemical modifications, allowing for the rapid synthesis of amides, and hydrazones. This approach, known as diversity-oriented synthesis, enables the exploration of a broad chemical space from a single, common starting material.

This document provides a detailed, field-tested framework for:

  • Synthesizing key intermediates from this compound.

  • Generating a focused library of amide and hydrazone derivatives.

  • Implementing robust in vitro screening protocols to evaluate the antimicrobial, antioxidant, and anticancer potential of the synthesized compounds.[3][4]

The protocols herein are designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic and Screening Workflow

The workflow is designed as a logical progression from the starting material to the final bioactivity data. This multi-stage process allows for the systematic generation and evaluation of a compound library.

G cluster_synthesis Synthesis Phase cluster_screening Bioactivity Screening Phase A This compound (Starting Material) B Intermediate 1: 3,5-Diethoxybenzoic Acid A->B  Hydrolysis C Intermediate 2: 3,5-Diethoxybenzohydrazide A->C  Hydrazinolysis D Derivative Class 1: Amides B->D  Amidation E Derivative Class 2: Hydrazones C->E  Condensation F Antimicrobial Assay (MIC Determination) D->F G Antioxidant Assays (DPPH/ABTS) D->G H Anticancer Assay (MTT/Cytotoxicity) D->H E->F E->G E->H

Figure 1: Overall workflow from synthesis to screening.

Synthetic Protocols and Experimental Design

The following protocols provide detailed, step-by-step instructions for the synthesis of key intermediates and final derivatives.

Protocol 1: Synthesis of 3,5-Diethoxybenzoic Acid (Intermediate 1)

This protocol details the base-catalyzed hydrolysis of the starting ester to its corresponding carboxylic acid, a crucial intermediate for amide synthesis.[5]

  • Rationale: Saponification using sodium hydroxide is a classic and highly efficient method for hydrolyzing esters. The reaction is essentially irreversible as the carboxylate salt formed is resonance-stabilized and resistant to nucleophilic attack by the alcohol by-product. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid, which typically precipitates from the aqueous solution, simplifying isolation.[5]

  • Materials:

    • This compound

    • Ethanol (95%)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), concentrated and 2M

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

  • Equipment:

    • Round-bottom flask (250 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Büchner funnel and flask

    • pH paper or pH meter

    • Separatory funnel

  • Step-by-Step Procedure:

    • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 5 volumes).

    • Add a 10% aqueous solution of sodium hydroxide (2.5 eq).

    • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

    • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in deionized water and transfer to a beaker. Cool the solution in an ice bath.

    • Slowly acidify the solution by adding 2M HCl dropwise with constant stirring until the pH is approximately 2. A white precipitate of 3,5-diethoxybenzoic acid will form.

    • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.

    • Dry the product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Synthesis of 3,5-Diethoxybenzohydrazide (Intermediate 2)

This procedure describes the direct conversion of the ester to its hydrazide, a key building block for synthesizing hydrazones.[6]

  • Rationale: Hydrazinolysis is a direct and effective method for converting esters to hydrazides. Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating, which also helps to distill off the ethanol byproduct.[7]

  • Materials:

    • This compound

    • Ethanol (95%)

    • Hydrazine hydrate (80-99%)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Büchner funnel and flask

  • Step-by-Step Procedure:

    • Place this compound (1.0 eq) and ethanol (5-10 volumes) in a 100 mL round-bottom flask.

    • Add an excess of hydrazine hydrate (5.0-10.0 eq) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-12 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • If a solid precipitates, collect it by vacuum filtration. If not, reduce the solvent volume under vacuum and add cold water to induce precipitation.

    • Wash the collected solid with cold ethanol or water and dry under vacuum.

Protocol 3: Synthesis of Amide Derivatives

This protocol outlines the synthesis of amides from 3,5-diethoxybenzoic acid via an acid chloride intermediate.[8]

  • Rationale: Converting the carboxylic acid to a more reactive acid chloride is a common and effective activation strategy.[8] Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed. The highly electrophilic acid chloride then reacts readily with a primary or secondary amine to form the stable amide bond. A non-nucleophilic base or an excess of the amine is often used to quench the HCl generated during the amidation step.[9]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Acid 3,5-Diethoxybenzoic Acid Chloride 3,5-Diethoxybenzoyl Chloride Acid->Chloride SOCl₂, cat. DMF Chloride_ref 3,5-Diethoxybenzoyl Chloride Amine Primary/Secondary Amine (R-NH₂) Amide Final Amide Derivative Amine->Amide Base (e.g., Et₃N) Chloride_ref->Amide Base (e.g., Et₃N)

Figure 2: Two-step amide synthesis pathway.

  • Materials:

    • 3,5-Diethoxybenzoic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF), catalytic amount

    • Anhydrous dichloromethane (DCM) or Toluene

    • Desired primary or secondary amine (e.g., aniline, benzylamine)

    • Triethylamine (Et₃N) or pyridine

  • Step-by-Step Procedure:

    • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3,5-diethoxybenzoic acid (1.0 eq) in anhydrous toluene. Add a catalytic drop of DMF.

    • Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2-4 hours until gas evolution ceases.

    • Cool the reaction and remove the excess thionyl chloride and solvent under vacuum. The resulting crude 3,5-diethoxybenzoyl chloride is often used directly in the next step.

    • Amidation: Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the amine solution in an ice bath and add the acid chloride solution dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Synthesis of Hydrazone Derivatives

This protocol describes the acid-catalyzed condensation of 3,5-diethoxybenzohydrazide with an aldehyde or ketone.[10]

  • Rationale: The formation of a hydrazone occurs via the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of an aldehyde or ketone. The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid), which protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial addition step. Subsequent dehydration drives the reaction to completion, forming the stable C=N double bond of the hydrazone.

  • Materials:

    • 3,5-Diethoxybenzohydrazide

    • Substituted aldehyde or ketone (e.g., benzaldehyde, 4-nitrobenzaldehyde)

    • Ethanol or Methanol

    • Glacial acetic acid (catalytic amount)

  • Step-by-Step Procedure:

    • Dissolve 3,5-diethoxybenzohydrazide (1.0 eq) in ethanol in a round-bottom flask.

    • Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

    • Add 3-5 drops of glacial acetic acid as a catalyst.

    • Heat the mixture to reflux for 2-6 hours. The formation of a precipitate often indicates product formation.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture in an ice bath.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the product with cold ethanol and dry under vacuum. Recrystallization can be performed if necessary.

Bioactivity Screening Protocols

A tiered screening approach should be used, starting with primary in vitro assays to identify initial "hits."[11]

Protocol 5: Antimicrobial Susceptibility Testing (MIC)

This assay determines the minimum inhibitory concentration (MIC) of the synthesized compounds against selected bacterial strains.[12]

  • Rationale: The broth microdilution method is a standardized and efficient way to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It allows for the quantitative assessment of potency and is a gold standard in antimicrobial susceptibility testing.

  • Materials & Equipment:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Synthesized compounds dissolved in DMSO

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Sterile 96-well microplates

    • Incubator (37°C)

    • Microplate reader (optional)

  • Step-by-Step Procedure:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • In a sterile 96-well plate, add 100 µL of MHB to each well.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from well to well.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the diluted bacterial suspension to each well.

    • Include a positive control (antibiotic), a negative control (broth only), and a vehicle control (DMSO).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 6: Antioxidant Activity (DPPH & ABTS Radical Scavenging)

These assays measure the ability of the synthesized compounds to scavenge stable free radicals.[13][14]

  • Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to a stable radical, thus neutralizing it.[15] This quenching of the radical is observed as a color change (purple to yellow for DPPH; blue-green to colorless for ABTS), which can be quantified spectrophotometrically.[16] Using both assays provides a more comprehensive antioxidant profile as they have different sensitivities to various types of antioxidant molecules.[17]

  • Materials & Equipment:

    • DPPH, ABTS, potassium persulfate

    • Methanol or Ethanol

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplates

    • Spectrophotometer/Microplate reader

  • Step-by-Step Procedure (DPPH Assay):

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compounds and the positive control in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the radicals).

Protocol 7: In Vitro Anticancer Screening (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, serving as an indicator of cytotoxicity or cytostatic activity.[18][19]

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability.[20] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measurement of a compound's cytotoxic effect.[21]

  • Materials & Equipment:

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT reagent (5 mg/mL in PBS)

    • DMSO

    • Doxorubicin (positive control)

    • 96-well cell culture plates

    • CO₂ incubator (37°C, 5% CO₂)

    • Microplate reader

  • Step-by-Step Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

    • Prepare serial dilutions of the test compounds and doxorubicin in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 3-4 hours, until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data from the bioactivity screens should be summarized in clear, well-structured tables for easy comparison across the synthesized library.

Table 1: Example Data Summary for Bioactivity Screening

Compound IDStructure ModificationMIC (µg/mL) vs. S. aureusDPPH IC₅₀ (µM)MTT IC₅₀ (µM) vs. HeLa
Start-1 Ethyl Ester>256>100>100
Acid-1 Carboxylic Acid12885.295.4
Amide-A N-phenyl amide6470.145.8
Amide-B N-benzyl amide3265.733.1
Hyd-1 Hydrazide12855.478.9
Hydraz-C Benzaldehyde hydrazone1642.321.5
Hydraz-D 4-Nitro hydrazone835.815.2
Control Ciprofloxacin0.5N/AN/A
Control DoxorubicinN/AN/A0.8

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive and technically grounded guide for the derivatization of this compound and the subsequent screening of its derivatives for biological activity. By following these detailed protocols, researchers can efficiently generate a focused library of novel compounds and systematically evaluate their therapeutic potential. The insights gained from this workflow can guide further structure-activity relationship (SAR) studies and lead optimization efforts in the pursuit of new drug candidates.

References

  • CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google P
  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google P
  • Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide - Benchchem.
  • CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google P
  • CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google P
  • Ethyl 3,5-dimethoxybenzoate | C11H14O4 | CID 87026 - PubChem - NIH.
  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Deriv
  • (PDF)
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI.
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH.
  • (PDF)
  • Screening and identification of novel biologically active n
  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC - NIH.
  • Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchG
  • Antimelanogenic and antioxidant effects of trimethoxybenzene deriv
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences.
  • Screening Methods for Bioactivity and Pharmacological Properties of N
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • Technical Support Center: Synthesis of 3,5-Dimethoxybenzamide - Benchchem.
  • Two new benzoate derivatives and one new phenylacetate derivative from a marine-derived fungus Engyodontium album - PubMed.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers.
  • Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus.
  • Hydrolysis of ethyl benzo
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University.
  • Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review.
  • Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling - Semantic Scholar.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • (PDF)
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc

Sources

Application Note: Structural Elucidation and Quality Control of Ethyl 3,5-diethoxybenzoate via FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ethyl 3,5-diethoxybenzoate (CAS: 10605-67-1) is a critical intermediate in the synthesis of pharmaceutical agents and fine chemical aromatics.[1] Its structural integrity relies on the precise esterification of the 3,5-diethoxybenzoic acid core.[1]

This Application Note provides a definitive protocol for the characterization of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike simple aliphatic esters, this molecule exhibits complex vibrational coupling due to the meta-substituted ethoxy groups on the aromatic ring.[2][1] This guide details the acquisition parameters, spectral assignment logic, and self-validating quality control (QC) criteria required for GMP-compliant environments.

Key Objectives
  • Structural Verification: Confirming the presence of the benzoate ester and the specific 1,3,5-substitution pattern.[2]

  • Purity Analysis: Detecting common impurities such as hydrolyzed free acid (3,5-diethoxybenzoic acid) or residual ethanol.[2][1][3]

  • Method Standardization: Establishing a robust ATR-FTIR workflow.

Theoretical Background

The infrared spectrum of this compound is governed by the interplay between the electron-withdrawing ester group and the electron-donating ethoxy substituents.[1]

Mechanistic Insight[2][3][4][5]
  • The Carbonyl Environment: The ester carbonyl (

    
    ) typically absorbs at 1715–1730 cm⁻¹.[2][1] While alkoxy groups at para positions lower this frequency via resonance, meta positioning (3,5-) limits direct resonance interaction with the carbonyl.[2][1][3] Consequently, the inductive withdrawal by the oxygen atoms dominates, often stabilizing the 
    
    
    
    bond near the higher end of the benzoate range (~1720 cm⁻¹).[2]
  • The Ether-Ester Competition: The molecule contains three C-O-C linkages.[2][1] Distinguishing the ester C-O stretch (asymmetric, ~1275 cm⁻¹) from the aryl-alkyl ether C-O stretches (~1250 cm⁻¹ and ~1050 cm⁻¹) is critical for specific identification.[2][1]

  • Aromatic Substitution: The 1,3,5-substitution pattern forces specific out-of-plane (oop) bending vibrations in the fingerprint region, serving as a "molecular barcode."[2][1]

Logic Flow: Spectral Elucidation

The following diagram illustrates the decision logic for assigning spectral features to structural motifs.

SpectralLogic cluster_0 Region I: Functional Groups (>1500 cm⁻¹) cluster_1 Region II: Fingerprint (<1500 cm⁻¹) Start Spectrum Acquired CheckCO Check 1715-1725 cm⁻¹ (C=O Stretch) Start->CheckCO CheckCH Check 2800-3100 cm⁻¹ (C-H Aliphatic vs Aromatic) CheckCO->CheckCH Present CheckCOC Check 1000-1300 cm⁻¹ (Ether/Ester C-O Bands) CheckCH->CheckCOC Ratio > 1 (Aliphatic/Aromatic) CheckSub Check 675-900 cm⁻¹ (1,3,5-Subst. Pattern) CheckCOC->CheckSub Multiple Bands Result Identity Confirmed CheckSub->Result Pattern Matches

Figure 1: Decision logic for structural confirmation of this compound. The workflow prioritizes the carbonyl diagnostic followed by the complex ether/ester fingerprinting.[2]

Experimental Protocol

Method: Attenuated Total Reflectance (ATR) FT-IR.[2][1][3] Rationale: ATR is preferred over KBr pellets for this compound due to its potential low melting point (viscous oil or soft solid) and the elimination of hygroscopic KBr artifacts.[2]

Equipment & Reagents[2][3][6]
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).[2][1][3]

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.[2][1][3]

  • Solvent: Isopropanol (IPA) or Acetone (analytical grade) for cleaning.[2][1][3]

Step-by-Step Workflow
  • System Preparation:

    • Ensure the ATR crystal is clean.[2][1] Verify energy throughput (>70% of open beam).

    • Collect a Background Spectrum (Air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16-32 scans).[2][1]

  • Sample Application:

    • If Liquid/Oil: Place 10-20 µL of this compound onto the center of the crystal.

    • If Solid: Place ~5 mg of sample on the crystal.[2][1] Apply pressure using the anvil clamp until the force gauge indicates optimal contact (usually ~80-100 N).[2][1]

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.[2][1][3]

    • Resolution: 4 cm⁻¹.[2][1][3]

    • Accumulations: 32 scans (to optimize Signal-to-Noise ratio).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is required).[2][1][3]

    • Perform Baseline Correction (automatic or 3-point).[2][1][3]

Spectral Analysis & Interpretation

The following table details the characteristic vibrational modes. Note that exact wavenumbers may shift ±2 cm⁻¹ depending on sample purity and instrument resolution.[2][1][3]

Characteristic Vibrational Modes[2][3][6][7]
Frequency (cm⁻¹)Vibrational ModeAssignment DescriptionDiagnostic Value
2985 – 2850 C-H Stretch (Aliphatic)Asymmetric/Symmetric stretching of the ethyl groups (

).[2][1][3]
High: Intensity is significantly higher than unsubstituted ethyl benzoate due to 3 ethyl chains.[2][1][3]
~1718 C=O StretchEster carbonyl.[2][1][3]Critical: Confirm ester functionality. Broadening indicates hydrolysis (acid impurity).[2][1][3]
1600, 1585 C=C Ring StretchAromatic skeletal vibrations.[2][1][3][4]Medium: Confirms aromaticity.
1290 – 1270 C-O Stretch (Ester)Asymmetric C-O-C stretch of the benzoate ester.[3]High: Often the strongest band in the spectrum.[3]
1250 – 1230 C-O Stretch (Ether)Aryl-Alkyl ether stretch (

).[2][1][3]
High: Distinguishes this from simple ethyl benzoate.
1070 – 1040 C-O Stretch (Sym)Symmetric ether stretching.[2][1][3]High: Corroborates the presence of ethoxy groups.[3]
850 – 830 C-H Bend (oop)Out-of-plane bending for 1,3,5-trisubstituted benzene.[2][1][3]Critical: Defines the substitution pattern.
680 – 690 Ring DeformationRing bending mode.[2][1][3]Medium: Typical of meta-substituted systems.[2][1][3]
Comparative Analysis
  • Vs. Ethyl Benzoate: The 3,5-diethoxy derivative will show significantly enhanced aliphatic C-H stretching (2800-3000 region) and additional strong ether bands in the 1000-1250 region.[2][1]

  • Vs. 3,5-Diethoxybenzoic Acid: The acid will lack the ethyl group C-H signals (reduced intensity) and, crucially, will display a broad O-H stretch centered at 3000 cm⁻¹ (dimer) and a shifted C=O (~1680-1700 cm⁻¹).[2][1]

Quality Control & Troubleshooting

To ensure data integrity (ALCOA+ principles), every spectrum must pass specific acceptance criteria before release.[2][1][3]

QC Decision Tree

QC_Workflow cluster_checks Automated Checks Input Raw Spectrum Check1 S/N Ratio > 1000:1? Input->Check1 Check2 Water Vapor (3600-3800 cm⁻¹)? Check1->Check2 Yes FailRep FAIL: Reprocess/Clean Check1->FailRep No (Low Energy) Check3 Broad OH band (2500-3300 cm⁻¹)? Check2->Check3 Absent Check2->FailRep Present (Purge Issue) Pass PASS: Release Check3->Pass Absent FailImp FAIL: Impurity Detected Check3->FailImp Present (Hydrolysis)

Figure 2: Quality Control decision tree. "Broad OH" is the primary indicator of sample degradation (hydrolysis).[2]

Common Failure Modes
  • "Shark Tooth" Baseline (2000-2200 cm⁻¹): Indicates poor contact with the Diamond ATR crystal.[2][1][3] Remedy: Re-clamp the sample with higher pressure.[2][1]

  • Doublet at 2350 cm⁻¹: Atmospheric CO₂ interference.[2][1][3] Remedy: Wait 2 minutes after placing sample before scanning to allow the purge to stabilize, or subtract background carefully.[2][1]

  • Shifted Carbonyl (<1700 cm⁻¹): Indicates hydrogen bonding, likely from the free acid impurity (3,5-diethoxybenzoic acid).[2][1][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][1][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][1][3][5] (Authoritative text on assignment of meta-substituted benzenes and ester shifts).

  • NIST Mass Spectrometry Data Center. (2023).[2][1][3] Ethyl benzoate - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][1][3][6][7] [Link] (Used as homologous series baseline).[2][1][3]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[2][1][3] Spectral Database for Organic Compounds (SDBS).[2][1][3] (Standard reference for 1,3,5-trisubstituted benzene patterns).

  • Coates, J. (2000).[2][1][3] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[2][1][3][5] [Link][2][1][3]

Sources

Topic: A Comprehensive Guide to the Development and Validation of Analytical Methods for Ethyl 3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This technical guide provides a comprehensive framework for the development, optimization, and validation of analytical methods for Ethyl 3,5-diethoxybenzoate. Recognizing the critical need for robust and reliable analytical procedures in research and drug development, this document details two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and confirmatory analysis. The narrative emphasizes the causality behind experimental choices, grounding protocols in the physicochemical properties of the analyte. All methodologies are presented with the intent of establishing self-validating systems that adhere to international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).

Foundational Physicochemical Characterization

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development. This compound is an aromatic ester whose structure dictates the optimal analytical approach.

The presence of a benzene ring constitutes a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection. The ethoxy groups and the ethyl ester functional group contribute to the molecule's overall polarity and volatility, influencing the choice between liquid and gas chromatography.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyValue for this compoundReference / Inferred FromRationale for Method Development
Molecular Formula C₁₃H₁₈O₄[1]Dictates molecular weight and elemental composition.
Molecular Weight 238.28 g/mol [1]Essential for preparing standard solutions of known concentration and for mass spectrometry.
Structure Aromatic ester with two ethoxy groups[1]The benzene ring provides a UV chromophore. The ester and ether groups indicate moderate polarity, suitable for reversed-phase HPLC.
Solubility Soluble in organic solvents (e.g., ethanol, chloroform, ether)[2]Guides the selection of solvents for sample preparation and mobile phases. Insoluble in water, necessitating organic modifiers in HPLC.
UV Absorbance (λmax) Estimated ~220 nm and ~275 nm[3][4]The substituted benzene ring is expected to have primary and secondary absorption bands, guiding the selection of an optimal detection wavelength for HPLC-UV.
Volatility Moderately volatile[5][6]Sufficient volatility suggests that GC is a viable technique, particularly with appropriate temperature programming.

Strategic Approach to Method Development

The selection of an analytical technique is not arbitrary; it is a deliberate process guided by the analytical objective and the analyte's properties. The workflow below illustrates the logical progression from initial characterization to a fully validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Technique Selection & Optimization cluster_2 Phase 3: Validation & Implementation Analyte Physicochemical Profile (Solubility, UV, Polarity) Selection Technique Selection (HPLC vs. GC) Analyte->Selection Objective Define Analytical Goal (e.g., Assay, Impurity, ID) Objective->Selection HPLC_Dev HPLC Optimization (Column, Mobile Phase, λ) Selection->HPLC_Dev Assay/ Quantification GC_Dev GC Optimization (Column, Temp Program) Selection->GC_Dev Volatile Impurities Validation Method Validation (ICH Q2(R2)) HPLC_Dev->Validation GC_Dev->Validation SOP Standard Operating Procedure (SOP) Validation->SOP ValidationParameters Validation Method Validation Parameters (ICH Q2(R2)) Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) Limit of Detection (LOD) Limit of Quantitation (LOQ) Robustness

Sources

Application Note: Ethyl 3,5-diethoxybenzoate – A Privileged Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3,5-diethoxybenzoate as a building block for novel compounds Content Type: Detailed Application Notes and Protocols

Executive Summary

This compound (CAS: 17275-82-0) is a meta-substituted aromatic ester that serves as a high-value building block in the synthesis of resorcinol-based pharmaceuticals, liquid crystals, and polyphenol mimetics. Unlike its para-substituted counterparts, the 3,5-substitution pattern offers unique metabolic stability and electronic properties, making it an ideal scaffold for designing stilbenoids (e.g., resveratrol analogs) , biphenyls , and heterocyclic kinase inhibitors .

This guide provides a technical roadmap for utilizing this compound, detailing its chemical reactivity, synthetic divergence, and validated protocols for transformation into high-value intermediates.

Part 1: Chemical Profile & Strategic Utility[1]

The "Meta-Effect" in Drug Design

The strategic value of this compound lies in its specific substitution pattern.

  • Electronic Shielding: The two ethoxy groups at positions 3 and 5 are strong

    
    -donors but 
    
    
    
    -acceptors.[1] This increases electron density in the aromatic ring, specifically activating the 2, 4, and 6 positions for Electrophilic Aromatic Substitution (EAS).
  • Metabolic Stability: In many drug scaffolds, the para-position is a "soft spot" for metabolic oxidation (CYP450).[1] By functionalizing the 3 and 5 positions, the 4-position remains open for steric optimization but is electronically distinct, often improving the half-life of the final drug candidate [1].

  • Lipophilicity Modulation: The ethyl chains provide greater lipophilicity (

    
     adjustment) compared to methoxy analogs, enhancing membrane permeability for intracellular targets.
    
Reactivity Matrix
Functional HandleReactivity ModeTarget Class
Ester (C-1) Hydrolysis, Reduction, Grignard AdditionBenzoic acids, Benzyl alcohols, Tertiary carbinols
Aromatic Ring (C-2,4,6) Electrophilic Aromatic Substitution (EAS)Halogenated intermediates, Nitro-compounds
Ethoxy Groups (C-3,5) Lewis Acid Dealkylation (

)
Resorcinol derivatives (Polyketide mimetics)

Part 2: Synthetic Transformations (Visualized)

The following flow chart illustrates the divergence of this compound into three critical pharmaceutical intermediates: 3,5-Diethoxybenzoic acid (Linker chemistry), 3,5-Diethoxybenzyl alcohol (Reductive coupling), and Chalcone derivatives (Anti-inflammatory scaffolds).

SyntheticTree Start This compound (Starting Material) Acid 3,5-Diethoxybenzoic Acid (Coupling Partner) Start->Acid Hydrolysis (NaOH, EtOH) Alcohol 3,5-Diethoxybenzyl Alcohol (Reductive Scaffold) Start->Alcohol Reduction (LiAlH4, THF) Amide Coupling\n(Drug Conjugates) Amide Coupling (Drug Conjugates) Acid->Amide Coupling\n(Drug Conjugates) Aldehyde 3,5-Diethoxybenzaldehyde (Wittig/Aldol Precursor) Alcohol->Aldehyde Oxidation (MnO2 or PCC) Chalcone Resveratrol/Chalcone Analogs (Bioactive Target) Aldehyde->Chalcone Claisen-Schmidt (Acetophenone, KOH)

Caption: Synthetic divergence of this compound into key pharmacophores.

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective Hydrolysis to 3,5-Diethoxybenzoic Acid

Objective: To generate the free carboxylic acid for amide coupling (e.g., peptide synthesis or kinase inhibitor formation) without cleaving the ether linkages.

Reagents:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH), 2M aqueous solution (3.0 eq)

  • Ethanol (EtOH), absolute[2]

  • Hydrochloric Acid (HCl), 1M

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5.0 g (21 mmol) of this compound in 50 mL of ethanol.

  • Saponification: Add 31.5 mL of 2M NaOH (63 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material spot (

    
    ) should disappear.[1]
    
  • Workup: Evaporate the ethanol under reduced pressure. The residue will be a white solid (sodium salt).[1]

  • Acidification: Redissolve the residue in 30 mL water. Cool to 0°C in an ice bath. Slowly add 1M HCl until pH reaches ~2.[1]0. A thick white precipitate will form.[1]

  • Isolation: Filter the solid, wash with cold water (

    
     mL), and dry under vacuum at 45°C.
    

Expected Yield: 92-95% QC Check:


H NMR (DMSO-

) should show a disappearance of the ester quartet (4.3 ppm) and triplet (1.3 ppm) and the appearance of a broad carboxylic acid singlet (12-13 ppm).
Protocol B: Reduction to 3,5-Diethoxybenzyl Alcohol

Objective: To create a benzylic alcohol handle for conversion to halides or aldehydes.[1]

Reagents:

  • This compound (1.0 eq)

  • Lithium Aluminum Hydride (

    
    ) (1.2 eq)[1]
    
  • Tetrahydrofuran (THF), anhydrous

  • Rochelle's Salt (Potassium sodium tartrate)

Procedure:

  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add

    
     (1.2 eq) and suspend in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.[1]
    
  • Addition: Dissolve this compound in minimal THF and add dropwise to the

    
     suspension. Caution: Exothermic gas evolution.
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench (Fieser Method): Cool back to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).

  • Filtration: Stir until a granular white precipitate forms. Filter through a Celite pad.[1]

  • Concentration: Dry the filtrate over

    
     and concentrate in vacuo.
    

Mechanism: Hydride transfer attacks the carbonyl carbon, forming a tetrahedral intermediate which collapses to the aldehyde, followed by a second hydride attack to the alcohol [2].

Protocol C: Synthesis of Resveratrol Analog (Chalcone)

Objective: To synthesize a stilbenoid precursor using the 3,5-diethoxy scaffold, mimicking the "A-ring" of resveratrol.

Workflow Diagram:

ChalconeFlow Step1 Step 1: Oxidation to Aldehyde (PCC/DCM) Step2 Step 2: Aldol Condensation (Acetophenone/KOH) Step1->Step2 Intermediate: 3,5-Diethoxybenzaldehyde Step3 Step 3: Crystallization (EtOH) Step2->Step3 Crude Chalcone

Caption: Workflow for converting the alcohol intermediate to a bioactive chalcone.

Procedure:

  • Oxidation: Convert the alcohol from Protocol B to 3,5-diethoxybenzaldehyde using Pyridinium Chlorochromate (PCC) in DCM (1.5 eq, RT, 2h).

  • Condensation: Mix 3,5-diethoxybenzaldehyde (10 mmol) and 4'-methoxyacetophenone (10 mmol) in 20 mL Ethanol.

  • Catalysis: Add KOH (40% aq, 2 mL) dropwise. The solution will turn yellow/orange.[1] Stir for 12 hours.

  • Isolation: Pour into ice water. The chalcone will precipitate.[1] Recrystallize from hot ethanol.

Part 4: Quality Control & Troubleshooting

Analytical Standards
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN:H2O gradient)>98.0% Area
Identity

H NMR (400 MHz,

)
Aromatic protons:

7.1-7.2 (d, 2H), 6.6 (t, 1H).[1] Ethoxy:

4.0 (q), 1.4 (t).[1]
Residual Solvent GC-HeadspaceEthanol < 5000 ppm, THF < 720 ppm
Common Pitfalls
  • Incomplete Hydrolysis: If the ester peak remains in NMR during Protocol A, increase temperature to reflux or switch solvent to MeOH/H2O (higher polarity).

  • Over-Reduction: When aiming for the aldehyde (using DIBAL-H instead of LAH), keeping the temperature strictly at -78°C is critical to prevent over-reduction to the alcohol.

  • Dealkylation Risk: Avoid strong Lewis acids (e.g.,

    
    ) during Friedel-Crafts acylation on the ring, as this may accidentally cleave the ethoxy ethers to phenols [3].
    

References

  • PubChem. (n.d.).[1] Ethyl 3,5-dimethoxybenzoate Compound Summary. National Library of Medicine.[1] Retrieved February 2, 2026, from [Link](Note: 3,5-diethoxy analog shares identical electronic properties and metabolic logic).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General reference for hydride reduction mechanisms).

Sources

Application Note: Scalable Synthesis of Ethyl 3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Scope and Significance

Ethyl 3,5-diethoxybenzoate is a critical intermediate in the synthesis of antitussive agents (e.g., Tipepidine hibenzate) and various functionalized polyphenols used in pharmaceutical and cosmetic applications. While laboratory-scale synthesis often employs stepwise esterification followed by etherification, such routes are inefficient for kilogram-scale production due to multiple unit operations and yield losses.

This guide details a Process Intensification Strategy utilizing a "One-Pot Global Alkylation" approach. By exploiting the nucleophilicity of both the carboxylate and phenoxide anions simultaneously, we reduce the synthesis to a single reaction step, significantly improving throughput and atom economy.

Retrosynthetic Logic

The conventional route involves Fischer esterification of 3,5-dihydroxybenzoic acid (3,5-DHBA) followed by Williamson ether synthesis.

  • Conventional: 3,5-DHBA

    
     Ethyl 3,5-dihydroxybenzoate 
    
    
    
    this compound.
  • Optimized (This Protocol): 3,5-DHBA + 3 EtBr

    
     this compound.
    

Why this route?

  • Thermodynamics: The

    
     of the carboxylic acid (~4.2) and the phenols (~9.9) allows mild bases like Potassium Carbonate (
    
    
    
    ) to deprotonate all three sites.
  • Kinetics: Using a polar aprotic solvent (DMF) solvates the cations (

    
    ), leaving the "naked" phenoxide/carboxylate anions highly reactive toward the alkyl halide.
    
  • Safety: We utilize Ethyl Bromide (EtBr) instead of Diethyl Sulfate (DES). While EtBr requires handling precautions, it avoids the extreme genotoxicity and regulatory burden associated with DES.

Part 2: Process Safety & Critical Parameters

Critical Safety Parameters (CSP)
ParameterSpecificationRationale
Solvent N,N-Dimethylformamide (DMF)Essential for dissolving the dianion. Warning: Hepatotoxic. Avoid skin contact.
Alkylating Agent Ethyl Bromide (EtBr)Low boiling point (38.4°C). Significant off-gassing risk if added too quickly at temp.
Base Potassium Carbonate (

)
Generates

gas upon reaction with acid. Risk of vessel pressurization.
Temperature 60°C - 70°COptimized window. <60°C is too slow; >80°C increases EtBr loss and byproduct formation.
Reaction Thermodynamics
  • Exotherm Control: The initial deprotonation is exothermic. The alkylation is slightly exothermic.

  • Gas Evolution:

    
     evolution occurs during the initial acid neutralization. Adequate headspace and venting are mandatory.
    

Part 3: Detailed Experimental Protocol

Materials & Stoichiometry
  • Limiting Reagent: 3,5-Dihydroxybenzoic acid (3,5-DHBA) [CAS: 99-10-5]

  • Scale: 1.0 kg input (6.49 mol)

ReagentMW ( g/mol )Equiv.[1]Mass (kg)Volume (L)Role
3,5-DHBA 154.121.01.00-Substrate
Potassium Carbonate 138.213.53.14-Base / Scavenger
Ethyl Bromide 108.973.62.54~1.74Alkylating Agent
DMF 73.09--5.0Solvent (5 vol)
TBAI (Optional) 369.370.050.12-Phase Transfer Cat.[2][3][4]
Step-by-Step Methodology
Phase A: Reactor Charging & Deprotonation
  • Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser (chilled to 0°C), internal temperature probe, and a pressure-equalizing addition funnel.

  • Solvent Charge: Charge DMF (5.0 L) to the reactor. Start stirring at 150 RPM.

  • Base Addition: Add Potassium Carbonate (3.14 kg) (granular, milled preferred) in portions.

    • Note: Ensure suspension is moving freely.

  • Substrate Addition: Slowly add 3,5-DHBA (1.00 kg) solid over 30 minutes.

    • Caution:

      
       evolution will occur. Monitor foam level.
      
    • Conditioning: Heat the slurry to 40°C and hold for 1 hour to ensure complete formation of the potassium salts.

Phase B: Alkylation (The "One-Pot" Step)
  • Reagent Addition: Cool the mixture to 30°C . Charge Ethyl Bromide (2.54 kg) to the addition funnel.

  • Controlled Feed: Add EtBr dropwise over 2 hours.

    • Critical: Do not let the internal temperature exceed 45°C during addition (EtBr BP is 38°C; reflux will occur).

  • Reaction Ramp: Once addition is complete, seal the reactor (or keep efficient reflux) and ramp temperature to 60°C .

  • Hold: Maintain at 60°C for 6–8 hours.

    • IPC (In-Process Control): Take an aliquot after 6 hours. Quench in water, extract with EtOAc. Analyze by HPLC.

    • Target: < 1.0% Mono-ethylated intermediate (Ethyl 3-ethoxy-5-hydroxybenzoate).

Phase C: Workup & Isolation
  • Quench: Cool reactor to 20°C. Slowly add Water (10.0 L) to dissolve inorganic salts (KBr, excess K2CO3).

    • Exotherm: Mild exotherm expected.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 4.0 L) or MTBE .

    • Note: The product is highly lipophilic; DMF will partition largely into the aqueous phase, but some carryover occurs.

  • Washing: Wash combined organics with:

    • Water (2 x 3 L) to remove residual DMF.

    • Saturated Brine (1 x 3 L).

  • Concentration: Dry organics over

    
    , filter, and concentrate under reduced pressure (Rotovap) at 45°C to obtain the crude oil.
    
Phase D: Purification
  • Physical State Note: this compound is typically a viscous oil or low-melting solid (approx MP < 35°C).

  • Method: High Vacuum Distillation.

    • Setup: Short-path distillation head.

    • Conditions: Vacuum < 1.0 mbar. Bath temp ~160-180°C.

    • Collection: Collect the main fraction (clear, colorless to pale yellow oil).

    • Yield Expectation: 85-92% (approx. 1.3 - 1.4 kg).

Part 4: Visualization & Logic

Process Workflow Diagram

The following diagram illustrates the critical path for the One-Pot synthesis, highlighting the inputs, reaction transformation, and isolation logic.

G cluster_inputs Raw Materials DHBA 3,5-Dihydroxybenzoic Acid Reactor Reactor (Global Alkylation) 60°C, 8h DHBA->Reactor Base K2CO3 (Base) Base->Reactor EtBr Ethyl Bromide EtBr->Reactor Controlled Addition DMF DMF (Solvent) DMF->Reactor Quench Quench (Water Addition) Reactor->Quench Crude Mixture Extraction Phase Separation (Aq. Waste: Salts/DMF) Quench->Extraction Distillation High Vac Distillation (<1 mbar) Extraction->Distillation Organic Phase Waste Waste Treatment Extraction->Waste Aq. Layer Product This compound (Pure Oil) Distillation->Product Main Fraction

Figure 1: Process flow diagram for the one-pot global alkylation of 3,5-DHBA.

Part 5: Analytical Control & Troubleshooting

In-Process Control (IPC) Specifications
TestMethodAcceptance CriteriaCorrective Action
Conversion HPLC (C18, ACN/H2O)> 98% Product AreaExtend reaction time by 2h. Add 0.2 eq EtBr.
Mono-Alkylated HPLC< 1.0%Indicates incomplete reaction. Increase Temp to 65°C.
Water Content Karl Fischer< 0.5% (Pre-Distillation)Re-dry with

or azeotrope with Toluene.
Troubleshooting Guide
  • Issue: Sluggish Reaction.

    • Cause: Particle size of

      
       is too large or stirring is inefficient.
      
    • Fix: Use milled base. Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst (0.05 eq) to accelerate the reaction.

  • Issue: Emulsion during Workup.

    • Cause: Density of DMF/Water mix is close to organic layer.

    • Fix: Add more water to the aqueous phase to increase density difference. Use Brine.

  • Issue: Product Color.

    • Cause: Oxidation of phenolates prior to alkylation.

    • Fix: Ensure nitrogen purge during the initial heating of DHBA/Base.

Part 6: References

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 3,5-dimethoxybenzoate (Analogous Chemistry). Retrieved from [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Esterification and Alkylation of Carboxylic Acids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3,3-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Ethyl 3,5-diethoxybenzoate. It addresses common challenges and offers practical, field-proven solutions to optimize reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 3,5-diethoxybenzoic acid is resulting in a low yield. What is the most probable cause?

A1: Low yields in Fischer esterification are commonly due to the reversible nature of the reaction. The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1][2][3][4] To enhance the yield, the equilibrium must be shifted towards the product side. This can be achieved by either using a large excess of one of the reactants, typically the alcohol, or by removing water as it is formed during the reaction.[1][2][3][4][5]

Q2: What is the role of the strong acid catalyst, and can I run the reaction without it?

A2: The strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for the reaction to proceed at a practical rate.[6][7][8] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][6][7][8][9] Without the catalyst, the reaction is extremely slow.[8][10]

Q3: I am observing unreacted 3,5-diethoxybenzoic acid in my final product. How can I improve the conversion?

A3: The presence of unreacted starting material is a clear indication that the reaction has not gone to completion. To improve conversion, consider the following:

  • Increase the excess of ethanol: Using ethanol as the solvent ensures a large molar excess, which drives the reaction forward according to Le Châtelier's principle.[1][3][4][6][11]

  • Prolong the reaction time: Fischer esterification can be slow.[1][7][10] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

  • Ensure anhydrous conditions: The presence of water in the reactants or solvent will shift the equilibrium back towards the starting materials, reducing the yield.[3] Use absolute ethanol and dry glassware.

Q4: How can I effectively remove the water generated during the reaction?

A4: Removing water is a highly effective method to drive the esterification to completion. A common laboratory technique is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[2][5][9] The water is collected in the trap, while the solvent returns to the reaction mixture. Alternatively, using a drying agent like molecular sieves can also be effective.[9][12]

Troubleshooting Guide: In-Depth Problem Solving

Issue 1: Consistently Low Yields (<50%)

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Equilibrium Limitation The reaction has reached equilibrium with significant amounts of starting materials remaining. This is the most common reason for low yields in Fischer esterification.[1][2][3]1. Increase Ethanol Excess: Use absolute ethanol as the reaction solvent to maximize the concentration of one reactant.[1][3] Studies have shown that increasing the alcohol-to-acid molar ratio significantly boosts the ester yield.[2][8] 2. Water Removal: Employ a Dean-Stark apparatus to continuously remove water from the reaction mixture.[2][5][9]
Insufficient Catalyst The concentration of the acid catalyst is too low to effectively protonate the carboxylic acid and facilitate the reaction.Ensure a catalytic amount of a strong acid like concentrated H₂SO₄ is used. A typical loading is 1-5 mol% relative to the carboxylic acid.
Low Reaction Temperature The reaction rate is too slow at the current temperature, preventing the reaction from reaching equilibrium within the allotted time.The reaction is typically conducted at the reflux temperature of the alcohol.[1][5][7] Ensure the reaction mixture is refluxing steadily.
Wet Reagents/Glassware The presence of water will inhibit the forward reaction.[3]Use anhydrous ethanol and ensure all glassware is thoroughly dried before use.
Issue 2: Presence of Impurities in the Final Product

Possible Causes and Solutions:

Impurity Identification Cause Solution
Unreacted 3,5-diethoxybenzoic acid Can be detected by TLC, NMR (broad -OH peak), or by its acidic properties.Incomplete reaction.See "Issue 1" for solutions to drive the reaction to completion. During workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to remove the unreacted acid.[5]
Side Products (e.g., ethers from ethanol) Can be formed at high temperatures in the presence of a strong acid.Dehydration of ethanol to form diethyl ether.Maintain the reaction temperature at the reflux point of ethanol and avoid excessive heating.
Residual Acid Catalyst The final product may be acidic.Incomplete neutralization during the workup.Thoroughly wash the organic extract with NaHCO₃ solution until effervescence ceases, followed by a water wash to remove any remaining salts.[5]

Experimental Protocols

Protocol 1: Synthesis of 3,5-diethoxybenzoic acid via Williamson Ether Synthesis

This protocol outlines the synthesis of the starting material from 3,5-dihydroxybenzoic acid.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dihydroxybenzoic acid in a suitable polar aprotic solvent such as acetone.[13]

  • Base Addition: Add at least two equivalents of a weak base, such as potassium carbonate (K₂CO₃), to the solution.[13]

  • Alkylating Agent Addition: Add at least two equivalents of an ethylating agent, such as diethyl sulfate or ethyl iodide, dropwise to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Hydrolysis: Dissolve the residue in an aqueous solution of sodium hydroxide and heat to hydrolyze any ester that may have formed.[13]

  • Acidification and Isolation: Cool the basic solution and acidify with a strong acid like hydrochloric acid (HCl) until the 3,5-diethoxybenzoic acid precipitates. Collect the solid product by filtration, wash with cold water, and dry.

Protocol 2: Fischer Esterification of 3,5-diethoxybenzoic acid

Step-by-Step Methodology:

  • Reactant Mixture: To a round-bottom flask, add 3,5-diethoxybenzoic acid and a large excess of absolute ethanol (which also serves as the solvent).[1][3]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[1][5][7] The reaction is typically refluxed for several hours.

  • Reaction Monitoring: Monitor the disappearance of the starting carboxylic acid using TLC.

  • Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.[5]

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.[6]

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification CarboxylicAcid 3,5-diethoxybenzoic acid ProtonatedCarbonyl Protonated Carbonyl (Activated Electrophile) CarboxylicAcid->ProtonatedCarbonyl TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack Alcohol Ethanol (Nucleophile) Alcohol->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterLeaving Intermediate with Good Leaving Group (H₂O) ProtonTransfer->WaterLeaving ProtonatedEster Protonated Ester WaterLeaving->ProtonatedEster Elimination of H₂O H2O Water WaterLeaving->H2O Ester This compound ProtonatedEster->Ester Deprotonation Catalyst_Out H⁺ (Regenerated) Ester->Catalyst_Out Catalyst_In H⁺ (Catalyst) Catalyst_In->CarboxylicAcid Protonation

Caption: The acid-catalyzed mechanism of Fischer esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Ethyl 3,5-diethoxybenzoate check_equilibrium Is the reaction at equilibrium? start->check_equilibrium drive_equilibrium Drive Equilibrium Forward check_equilibrium->drive_equilibrium Yes check_conditions Review Reaction Conditions check_equilibrium->check_conditions No increase_etoh Increase excess of Ethanol drive_equilibrium->increase_etoh remove_h2o Remove H₂O (Dean-Stark) drive_equilibrium->remove_h2o end Improved Yield increase_etoh->end remove_h2o->end increase_time Increase Reaction Time check_conditions->increase_time Time? check_temp Ensure Proper Reflux Temp. check_conditions->check_temp Temp? check_catalyst Verify Catalyst Loading check_conditions->check_catalyst Catalyst? check_reagents Check for Water in Reagents check_conditions->check_reagents Purity? increase_time->end check_temp->end check_catalyst->end use_anhydrous Use Anhydrous Reagents and Dry Glassware check_reagents->use_anhydrous Yes check_reagents->end No use_anhydrous->end

Caption: A logical workflow for troubleshooting low yields.

References

  • Brainly. (2024, April 4). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, May 4). Fischer Esterification. YouTube. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • JoVE. (2020, March 26). Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]

Sources

Technical Guide: Synthesis & Troubleshooting of Ethyl 3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Architecture

Ethyl 3,5-diethoxybenzoate (CAS: 122-32-7) is a critical intermediate in the synthesis of pharmaceutical APIs, including antispasmodics and specific P2X3 receptor antagonists.[1] While the synthesis appears straightforward via Williamson ether synthesis or Fischer esterification, scale-up efforts frequently encounter yield-limiting side reactions.[1]

This guide focuses on the Alkylation Route (Ethyl 3,5-dihydroxybenzoate + Ethyl Iodide/Bromide), as it presents the most complex impurity profile requiring rigorous control.[1]

Core Reaction Pathway

The primary workflow involves the O-alkylation of the phenolic hydroxyls using a weak base (Potassium Carbonate) in an aprotic polar solvent (DMF or Acetone).

ReactionPathway SM Ethyl 3,5-dihydroxybenzoate (Starting Material) Mono Impurity A: Ethyl 3-ethoxy-5-hydroxybenzoate (Mono-alkylated) SM->Mono + EtI, K2CO3 (Fast) Quinone Impurity C: Quinone Oxidation Products SM->Quinone O2 / Air (Base catalyzed) Target TARGET: This compound Mono->Target + EtI, K2CO3 (Slow, Rate Limiting) Acid Impurity B: 3,5-Diethoxybenzoic acid (Hydrolysis) Target->Acid + H2O / OH- (Over-reaction)

Figure 1: Reaction cascade showing the stepwise alkylation and potential divergence points for side reactions.

Troubleshooting Guide: Side Reactions & Mitigation

Issue 1: Persistence of Mono-Alkylated Intermediate (Impurity A)

Symptom: HPLC/TLC shows a persistent spot slightly more polar than the product. Mass spec shows M-28 peak (loss of ethyl) relative to target. Diagnosis: The second alkylation step is sterically hindered and electronically less favorable than the first. The mono-ethoxy group donates electron density, making the remaining phenoxide slightly less nucleophilic and the ring more electron-rich.[1]

ParameterRecommended ActionScientific Rationale
Stoichiometry Increase EtI to 2.5 - 3.0 equiv.Drives the equilibrium toward the di-substituted product (Le Chatelier's principle).
Catalysis Add 5-10 mol% KI or TBAI.Finkelstein Reaction: In situ conversion of Ethyl Bromide (if used) to the more reactive Ethyl Iodide.
Temperature Maintain 60-70°C.Sufficient energy to overcome the activation barrier for the second addition without causing decarboxylation.
Issue 2: Ester Hydrolysis (Impurity B)

Symptom: Appearance of a highly polar, acidic peak (3,5-diethoxybenzoic acid).[1] Yield loss during workup. Diagnosis: Presence of water in the solvent (DMF/Acetone) or excessive base strength leads to saponification of the ethyl ester.

  • Corrective Protocol:

    • Solvent Drying: Use anhydrous DMF (water < 0.05%).

    • Base Selection: Stick to anhydrous

      
      . Avoid stronger bases like 
      
      
      
      or
      
      
      , which rapidly attack the ester moiety.[1]
    • Quench: Do not quench the reaction with strongly basic aqueous solutions. Use neutral water or dilute

      
      .
      
Issue 3: C-Alkylation (The "Hidden" Impurity)

Symptom: Product purity stalls at 95%. NMR shows unexpected aliphatic signals or loss of aromatic symmetry. Diagnosis: Phenoxides are ambident nucleophiles. While O-alkylation is kinetically favored, high temperatures or "hard" leaving groups can promote C-alkylation on the aromatic ring (ortho to the hydroxyls).[1]

  • Prevention:

    • Solvent Effect: Use aprotic polar solvents (DMF, DMSO) which solvate the cation (

      
      ), leaving the phenoxide "naked" and more selective for O-alkylation.[1]
      
    • Temperature Control: Do NOT exceed 80°C. C-alkylation has a higher activation energy and becomes competitive only at high temperatures.

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of this compound minimizing mono-alkylation.

Reagents:

  • Ethyl 3,5-dihydroxybenzoate (1.0 eq)[1]

  • Ethyl Iodide (3.0 eq) [Note: Excess is crucial]

  • Potassium Carbonate (Anhydrous, 3.0 eq)[1]

  • DMF (Anhydrous, 10 Vol)[1]

Step-by-Step Procedure:

  • Setup: Charge a dry 3-neck round bottom flask with Ethyl 3,5-dihydroxybenzoate (10.0 g, 54.9 mmol) and Anhydrous

    
     (22.7 g, 164.7 mmol).
    
  • Solvation: Add Anhydrous DMF (100 mL) under

    
     atmosphere. Stir for 15 minutes at room temperature to allow partial deprotonation.
    
    • Checkpoint: The mixture will turn yellow/orange (phenoxide formation). If it turns dark brown/black immediately, check for oxygen leaks (oxidation to quinones).

  • Addition: Add Ethyl Iodide (13.2 mL, 164.7 mmol) dropwise over 20 minutes.

    • Exotherm Control: Maintain internal temperature < 30°C during addition.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC every 2 hours.

    • Target: Disappearance of Mono-alkylated intermediate (Rf ~ 0.3) and SM (Rf ~ 0.1). Product Rf ~ 0.6.[2]

  • Workup:

    • Cool to 20°C.

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Dilute filtrate with Water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (2 x 100 mL) to remove DMF.

  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99.5%) is required.
    

Analytical Reference Data

CompoundStructureKey NMR Signals (

)
Retention Time (Rel)
Target This compound

7.15 (d, 2H), 6.65 (t, 1H), 4.35 (q, 2H), 4.05 (q, 4H)
1.00
Impurity A Mono-ethoxy intermediate

5.80 (s, 1H, -OH), 7.10 (m), 6.60 (m)
0.75
Impurity B 3,5-Diethoxybenzoic acidBroad singlet >10 ppm (-COOH); Shift in aromatic region0.40

References

  • Synthesis of Benzoate Derivatives: Khan, I., et al. "Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis."[1][2] Crystals, vol. 2, no.[1][2] 2, 2012, pp. 521-527.[1][2]

  • Phenolic Alkylation Mechanisms: "Preparation of 3,5-diethoxybenzoic acid ethyl ester." PrepChem, 2023.

  • Impurity Profiling in Alkylation: Nimker, C., et al. "Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent..."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 2011.

  • General Esterification Protocols: "Synthesis of Ethyl Benzoate Procedure." Quora/Chemical Education, 2020.

Sources

Optimizing reaction conditions for Ethyl 3,5-diethoxybenzoate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Esterification

Introduction: The Reaction Landscape

You are attempting to synthesize Ethyl 3,5-diethoxybenzoate via the esterification of 3,5-diethoxybenzoic acid with ethanol .

While this appears to be a standard Fischer Esterification, the presence of two ethoxy groups at the meta positions introduces specific electronic and solubility behaviors that must be managed. The ethoxy substituents are electron-donating groups (EDGs). They increase the electron density of the aromatic ring, which stabilizes the protonated carbonyl intermediate but simultaneously renders the carbonyl carbon slightly less electrophilic compared to unsubstituted benzoic acid.

This guide moves beyond "recipe following" to "process control," ensuring you can optimize yield and purity.

Module 1: Critical Process Parameters (CPP)

Before starting, review these three parameters. 80% of failures in this specific synthesis stem from ignoring these variables.

Water Management (The Equilibrium Trap)

The reaction is reversible:



  • The Issue: As water accumulates, the rate of the reverse reaction (hydrolysis) increases, capping your yield (often at ~60-70%).[1]

  • The Fix: You must break the equilibrium.

    • Method A (Standard): Use a large excess of Ethanol (solvent quantity).

    • Method B (Optimized): Chemical drying (Thionyl Chloride method) or physical removal (Dean-Stark with Toluene/Ethanol azeotrope).[2]

Catalyst Selection
  • Sulfuric Acid (

    
    ):  The classic choice. Cheap, effective, but generates water as a byproduct of the mechanism.[1] Requires strict neutralization during workup to prevent product hydrolysis.
    
  • Thionyl Chloride (

    
    ):  The "Power User" choice. It reacts with ethanol to generate anhydrous 
    
    
    
    in situ and consumes water produced during the reaction.
    • Mechanism:[3][4][5][6][7][8][9]

      
      .[2]
      
    • Benefit: Drives conversion to near 100%.

Solubility & "Oiling Out"

This compound is a lipophilic ester.[2][1] Upon cooling or adding water, it may separate as an oil rather than a solid precipitate.[1][10]

  • Control: If the product oils out, it traps impurities.[1] You must control the cooling rate or use a seed crystal.

Module 2: Troubleshooting Dashboard (FAQ)

Q1: My reaction stalled at 60% conversion (by TLC/HPLC). Adding more catalyst didn't help.

  • Diagnosis: You hit the thermodynamic equilibrium water limit. Adding acid doesn't shift equilibrium; it only speeds up the approach to it.

  • Solution: Add Molecular Sieves (3Å) to the reaction flask (if using

    
    ) or switch to the Thionyl Chloride  method to chemically consume water.
    

Q2: The product is a dark/brown oil instead of a white solid.

  • Diagnosis: Oxidation of the electron-rich aromatic ring. The 3,5-diethoxy ring is susceptible to oxidation if the starting material contained traces of phenols or if the reaction was run too hot in air.

  • Solution:

    • Perform a Charcoal Filtration on the crude ethanol solution before crystallization.

    • Ensure your starting material (3,5-diethoxybenzoic acid) is free of 3,5-dihydroxybenzoic acid impurities.[2][1]

Q3: During workup, I lost my product into the aqueous layer.

  • Diagnosis: Unlikely for the ester, but if you used a large excess of base (NaOH) to neutralize the acid catalyst, you likely hydrolyzed your ester back to the water-soluble carboxylate salt.

  • Solution: Use Sodium Bicarbonate (

    
    )  for neutralization. It is too weak to hydrolyze the ester rapidly at room temperature.
    

Q4: I see a new spot on TLC that isn't starting material or product.

  • Diagnosis: If using

    
     at high temps for too long, you may have sulfonated the electron-rich aromatic ring (rare but possible).[2][1]
    
  • Solution: Keep reaction temperature at mild reflux (

    
    C) and do not exceed 5 equivalents of 
    
    
    
    .

Module 3: Optimized Protocols

Protocol A: The "High Conversion" Method (Thionyl Chloride)

Recommended for high value/small scale (<50g).

  • Setup: Dry 250mL Round Bottom Flask (RBF), addition funnel, reflux condenser, drying tube (

    
    ).
    
  • Charge: Add Absolute Ethanol (10-15 volumes relative to acid mass). Cool to

    
    C in an ice bath.
    
  • Activation: Dropwise add Thionyl Chloride (

    
    )  (1.2 - 1.5 equivalents). Caution: Exothermic.[2] HCl gas evolution.
    
    • Why: This generates anhydrous HCl and scavenges moisture.

  • Addition: Add 3,5-diethoxybenzoic acid (1.0 eq) in one portion.

  • Reaction: Remove ice bath. Heat to reflux for 3-5 hours.

  • Monitor: Check TLC (Solvent: 20% Ethyl Acetate in Hexane). Look for disappearance of the acid spot (baseline/low Rf) and appearance of ester (high Rf).

  • Workup: Evaporate ethanol to near dryness. Redissolve residue in Ethyl Acetate. Wash with Saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    .[2]
Protocol B: The "Scale-Up" Method (Sulfuric Acid)

Recommended for bulk synthesis (>50g).

  • Setup: RBF with reflux condenser.

  • Charge: 3,5-diethoxybenzoic acid (1.0 eq) + Ethanol (excess, ~10-20 eq).

  • Catalyst: Add Conc.

    
      (0.1 - 0.2 eq) slowly.[8]
    
  • Reflux: Boil for 8-12 hours.

    • Optimization: Use a Dean-Stark trap filled with molecular sieves if possible, though ethanol's azeotrope with water is complex.[1] Simply using fresh absolute ethanol is usually sufficient.

  • Workup: Pour mixture into ice water (5x volume). The ester should precipitate or oil out.

  • Neutralization: Slowly add solid

    
     until pH is neutral. Extract with Dichloromethane (DCM) or Ethyl Acetate.
    

Module 4: Visualization & Logic Flow

The following diagram illustrates the decision logic for the synthesis workflow.

EsterificationWorkflow Start Start: 3,5-Diethoxybenzoic Acid Choice Select Catalyst System Start->Choice SOCl2 Method A: Thionyl Chloride (Generates anhydrous HCl) Choice->SOCl2 High Conversion Needed H2SO4 Method B: H2SO4 (Equilibrium Limited) Choice->H2SO4 Cost/Scale Priority RefluxA Reflux (3-5 hrs) Water is chemically consumed SOCl2->RefluxA Check TLC Check RefluxA->Check RefluxB Reflux (8-12 hrs) Requires excess EtOH H2SO4->RefluxB RefluxB->Check Incomplete Incomplete Conversion? Check->Incomplete SM Present Complete Conversion >95% Check->Complete AddSieves Action: Add 3A Mol Sieves or Remove Water Incomplete->AddSieves AddSieves->RefluxB Workup Workup: 1. Evaporate EtOH 2. Wash w/ NaHCO3 (Neutralize) Complete->Workup Product Final Product: This compound Workup->Product

Caption: Operational workflow comparing Thionyl Chloride (irreversible) vs. Sulfuric Acid (equilibrium) pathways.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for Fischer Esterification and use of Thionyl Chloride).

  • Ishihara, K.; Nakayama, M.; Ohara, S.; Yamamoto, H. "Direct Ester Condensation from a 1:1 Mixture of Carboxylic Acids and Alcohols Catalyzed by Hafnium(IV) or Zirconium(IV) Salts."[2][1][5] Tetrahedron, 2002 , 58(41), 8179–8188.[1][5] Link (Discussion on equilibrium shifts in esterification).[2]

  • CN105218322A. "Method for synthesizing ethyl 3,5-dimethoxybenzoate."[2][1][10] Google Patents. Link (Direct protocol analog for the dimethoxy derivative using sulfuric acid).

  • BenchChem. "Physical and chemical properties of 3,5-Dimethoxybenzoic Acid." Technical Data Sheet. Link (Solubility and MP data for the closest structural analog).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.[2][1] Oxford University Press, 2012 .[1] (Mechanistic grounding for nucleophilic acyl substitution).

Sources

Alternative catalysts for the synthesis of Ethyl 3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center

Subject: Technical Guide for the Catalytic Synthesis of Ethyl 3,5-diethoxybenzoate (CAS: 122-32-7 Analog)

You have reached the Tier-3 Technical Support interface. This guide addresses the need for sustainable, high-efficiency alternatives to traditional homogeneous mineral acid catalysts (e.g.,


, 

) for the synthesis of This compound .[1]

Our focus is on two primary synthetic pathways:

  • Direct Esterification of 3,5-diethoxybenzoic acid using Solid Acid Catalysts .

  • O-Alkylation (Etherification) of Ethyl 3,5-dihydroxybenzoate using Phase Transfer Catalysts (PTC) .

Part 1: Catalyst Selection Matrix

Before modifying your SOP, review this selection matrix to match the catalyst to your specific process constraints.

Catalyst ClassSpecific RecommendationMechanismKey AdvantageBest For...
Solid Acid (Clay) Phosphoric Acid Modified Montmorillonite K-10 (PMK) Heterogeneous Brønsted AcidSolvent-free capability; easy filtration recovery.[2]Green Chemistry batch processes; high thermal stability requirements.
Heteropolyacid (HPA) Phosphotungstic Acid (PTA) on Titania (

)
"Pseudo-liquid" phase catalysisExtremely high acidity (superacidic); low catalyst loading (<1 mol%).High-Throughput synthesis where reaction speed is critical.
Phase Transfer (PTC) Tetrabutylammonium Bromide (TBAB) Ion-pairing / Interfacial catalysisEnables use of mild inorganic bases (

) in biphasic systems; avoids anhydrous conditions.
Etherification routes (starting from phenolic esters).[3]
Ionic Liquid 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) Dual Solvent-CatalystHomogeneous kinetics with heterogeneous recovery (biphasic separation).Process Intensification ; avoiding volatile organic solvents (VOCs).

Part 2: Experimental Protocols

Protocol A: Solid Acid Catalyzed Esterification (Green Route)

Targeting the direct condensation of 3,5-diethoxybenzoic acid with ethanol.

Theory: Unlike


, which dehydrates the substrate and causes charring, Montmorillonite K-10  activated with phosphoric acid provides a high surface area (

) with stabilized protonic sites, minimizing side reactions like decarboxylation.

Materials:

  • Substrate: 3,5-Diethoxybenzoic acid (10 mmol)

  • Reagent: Absolute Ethanol (30 mmol)

  • Catalyst: PMK (10 wt% relative to acid)[2]

  • Apparatus: Dean-Stark trap (optional but recommended for equilibrium shift)

Step-by-Step Workflow:

  • Catalyst Activation: If using fresh K-10 clay, activate by stirring with 10%

    
     in acetone for 4 hours, filter, and calcine at 120°C overnight.
    
  • Reaction Assembly: In a round-bottom flask, combine the benzoic acid derivative and ethanol. Add the activated PMK catalyst.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C).

    • Technical Note: For solvent-free conditions, use excess ethanol as both reagent and solvent.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). Expect conversion >90% within 4-6 hours.

  • Work-up:

    • Cool reaction to Room Temperature (RT).

    • Filtration: Filter the mixture through a sintered glass funnel to recover the catalyst (Reusable up to 3 cycles after acetone wash).

    • Evaporation: Remove excess ethanol under reduced pressure.

    • Purification: Recrystallize from cold ethanol/water if necessary.

Protocol B: PTC-Assisted O-Alkylation (Etherification Route)

Targeting the ethylation of Ethyl 3,5-dihydroxybenzoate.

Theory: The phenolic hydroxyls on the 3,5-positions are weak nucleophiles. Using TBAB creates a lipophilic ion pair (


) that migrates into the organic phase, reacting rapidly with the alkyl halide.

Materials:

  • Substrate: Ethyl 3,5-dihydroxybenzoate (10 mmol)

  • Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate (25 mmol)

  • Base: Potassium Carbonate (

    
    , anhydrous, 30 mmol)
    
  • Catalyst: TBAB (5 mol%)

  • Solvent: Toluene or MEK (Methyl Ethyl Ketone)

Step-by-Step Workflow:

  • Phase Preparation: Dissolve Ethyl 3,5-dihydroxybenzoate in Toluene (50 mL).

  • Base Addition: Add finely powdered

    
     and the TBAB catalyst. Stir for 15 mins to initiate deprotonation/ion-pairing.
    
  • Alkylation: Dropwise add Ethyl Iodide.

    • Critical Alert: Ethyl iodide is volatile. Use a rigorous reflux condenser.

  • Thermal Cycle: Heat to mild reflux (60-70°C) for 6-8 hours.

  • Quench: Cool and add water (50 mL) to dissolve inorganic salts (

    
    ).
    
  • Separation: Separate the organic layer. Wash with 1M NaOH (to remove unreacted phenols) followed by brine.

  • Isolation: Dry over

    
     and concentrate in vacuo.
    

Part 3: Troubleshooting & FAQs

Q1: My yield is low (<50%) using the Solid Acid catalyst. What is wrong?

  • Diagnosis: Water poisoning. Solid acids lose activity if water molecules block the active Brønsted sites.

  • Fix: Ensure the catalyst is calcined/dried immediately before use. Use a molecular sieve trap (3Å) in the reflux line or a Dean-Stark apparatus to continuously remove water generated during esterification.

Q2: In the PTC reaction, I see a "mono-ethoxy" intermediate that won't convert.

  • Diagnosis: "Catalyst Poisoning" by Iodide or insufficient lipophilicity.

  • Fix:

    • Switch from Ethyl Iodide to Diethyl Sulfate or Ethyl Bromide . Iodide ions (

      
      ) can sometimes compete with the phenolate for the quaternary ammonium cation.
      
    • Increase catalyst loading to 10 mol%.

    • Ensure high agitation rates (>800 RPM); PTC is diffusion-controlled.

Q3: Can I use microwave irradiation for these reactions?

  • Answer: Yes, absolutely.

    • For Esterification: Microwave heating with Sulfated Zirconia reduces reaction time from 6 hours to <20 minutes due to selective heating of the polar ethanol.

    • For Alkylation: Solvent-free microwave alkylation on Alumina support with TBAB is a proven "dry media" technique.

Part 4: Mechanistic Visualization

The following diagrams illustrate the two primary pathways described above.

G cluster_0 Pathway A: Solid Acid Esterification (PMK) cluster_1 Pathway B: PTC Etherification (Starks' Mechanism) Acid 3,5-Diethoxybenzoic Acid Surface PMK Surface (H+ sites) Acid->Surface Adsorption Ethanol Ethanol (Excess) Intermediate Adsorbed Acylium Ion Ethanol->Intermediate Nucleophilic Attack Surface->Intermediate Protonation Water H2O (Byproduct) Intermediate->Water Elimination Product1 This compound Intermediate->Product1 Desorption Phenol Ethyl 3,5-dihydroxybenzoate (Organic Phase) Base K2CO3 (Solid/Aq) Phenol->Base Deprotonation (Interface) IonPair [Q+ Phenolate-] (Lipophilic Pair) Base->IonPair + Q+ (Extraction) Q_salt Q+Br- (TBAB) Q_salt->IonPair Ion Exchange Product2 This compound IonPair->Product2 + EtI (Organic Phase) EtI Ethyl Iodide Product2->Q_salt Regeneration of Q+X-

Caption: Figure 1.[4][5] Dual-pathway mechanistic overview. Top: Heterogeneous catalysis on acidic clay surface. Bottom: Phase-transfer catalysis cycle facilitating interfacial nucleophilic substitution.

References

  • Solid Acid Esterification (PMK Clay)

    • Borah, R. et al. "Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst." International Journal of Scientific & Technology Research, Vol 9, Issue 02, 2020.[2][5]

  • Heteropolyacid Catalysts

    • Alcañiz-Monge, J. et al. "Phosphotungstic Wells-Dawson Heteropolyacid as Potential Catalyst in the Transesterification of Waste Cooking Oil.
  • Phase Transfer Catalysis (Alkylation)

    • Lu, X. et al. "Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones."[4] Synthesis, 2012.[4] (Demonstrates PTC efficiency for phenolic O-alkylation).

  • Microwave Assisted Synthesis

    • Ramishvili, T. et al. "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation." Advances in Chemical Engineering and Science, 2021.
  • General Synthesis of Hydroxybenzoates

    • "Ethyl 3,5-dihydroxybenzoate Synthesis." ChemicalBook, Accessed 2023.

Sources

Technical Support Center: Navigating Scale-Up Challenges in Ethyl 3,5-diethoxybenzoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3,5-diethoxybenzoate. This guide is designed for researchers, chemists, and process development professionals who are working with this important fine chemical intermediate, a key building block in the synthesis of various pharmaceutical and agricultural products[1].

Scaling up a chemical synthesis from the bench to pilot or production scale invariably introduces challenges not apparent during small-scale experiments. This document provides in-depth, field-proven insights into the common hurdles encountered during the production of this compound, focusing on causality, troubleshooting, and optimization.

Section 1: Understanding the Synthetic Landscape

The production of this compound typically begins with 3,5-dihydroxybenzoic acid. There are two primary, logical synthetic routes, each with distinct process considerations. The choice between them often depends on the relative reactivity of the functional groups and the ease of purification of the intermediates.

  • Route A: Esterification First, then Etherification. This is a common and often preferred route. It involves an initial Fischer esterification of the carboxylic acid followed by a Williamson ether synthesis to convert the two phenolic hydroxyl groups to ethyl ethers.

  • Route B: Etherification First, then Esterification. This route begins with the etherification of the phenolic groups of 3,5-dihydroxybenzoic acid to form 3,5-diethoxybenzoic acid, which is then subjected to Fischer esterification.

Synthetic_Routes cluster_A Route A cluster_B Route B SM 3,5-Dihydroxybenzoic Acid IntA Ethyl 3,5-Dihydroxybenzoate SM->IntA Fischer Esterification IntB 3,5-Diethoxybenzoic Acid SM->IntB Williamson Ether Synthesis FP This compound IntA->FP Williamson Ether Synthesis IntB->FP Fischer Esterification

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis and scale-up in a direct question-and-answer format.

Category A: Reaction Inefficiency & Low Yields

Q1: My Fischer esterification of 3,5-dihydroxybenzoic acid is stalling, resulting in low conversion. What factors should I investigate?

A: Low conversion in Fischer esterification is almost always tied to the reaction equilibrium. The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. To drive it towards the product, you must address the following:

  • Water Removal: Water is a byproduct that can hydrolyze the ester back to the starting materials. On a lab scale, a Dean-Stark trap is effective. During scale-up, ensure your reactor is equipped for efficient azeotropic removal of water or use a large excess of the alcohol reactant.

  • Catalyst Activity: Sulfuric acid is a common and effective catalyst[2][3][4]. Ensure it is fresh and used in sufficient catalytic amounts (typically 1-5 mol%). Inadequate catalyst loading will result in slow reaction kinetics.

  • Alcohol Stoichiometry: Using ethanol as both the reactant and the solvent is a standard method to push the equilibrium forward[5]. A large excess ensures the forward reaction is statistically favored.

  • Reaction Temperature: The reaction should be run at reflux to ensure a reasonable reaction rate[5]. Verify that the heating mantle or reactor jacket is reaching and maintaining the boiling point of the ethanol/reagent mixture.

Q2: The Williamson etherification step is incomplete, leaving significant amounts of the mono-ethylated intermediate. How can I drive the reaction to completion?

A: This is a critical challenge in scaling up this synthesis. The formation of Ethyl 3-ethoxy-5-hydroxybenzoate arises from the stepwise nature of the O-alkylation. The first deprotonation and alkylation are fast, but the second can be sterically or electronically hindered.

  • Base Stoichiometry and Strength: You need at least two full equivalents of a suitable base to deprotonate both phenolic hydroxyls. An excess (e.g., 2.2-2.5 equivalents) is often necessary to drive the reaction to completion. The base must be strong enough to fully deprotonate the phenol; common choices include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • Alkylating Agent Stoichiometry: Similar to the base, a stoichiometric excess of the ethylating agent (e.g., diethyl sulfate or ethyl iodide) is crucial. A common range is 2.2-3.0 equivalents.

  • Reaction Time and Temperature: Scale-up often involves poorer heat and mass transfer. You may need to increase the reaction time or temperature compared to a lab-scale experiment. Monitor the reaction by TLC or HPLC to confirm completion before proceeding with the workup. Incomplete reactions are much harder to purify later.

Category B: Impurity Formation and Control

Q3: Besides the mono-ethylated species, what other common impurities should I be aware of, and how do I control them?

A: A robust impurity profile is key for any drug development process. Beyond the mono-alkylated intermediate, you should monitor for:

  • Unreacted Starting Materials: Either 3,5-dihydroxybenzoic acid or its ethyl ester can persist if the reactions are incomplete.

    • Control: The most effective control is ensuring the reaction goes to completion through proper stoichiometry, temperature, and time, as monitored by in-process controls (e.g., HPLC).

  • Byproducts of the Base: If using a strong base like NaOH with an ethyl halide at high temperatures, some elimination (forming ethene) or hydrolysis of the ester group can occur.

    • Control: Use a milder base like K₂CO₃ and maintain careful temperature control.

  • Solvent-Related Impurities: Ensure the purity of your solvents (e.g., ethanol, acetone, DMF), as impurities can be incorporated into the final product.

Category C: Product Isolation and Purification

Q4: My crude product "oils out" or fails to crystallize effectively during purification. What troubleshooting steps can I take?

A: Crystallization is a critical final step that is highly sensitive to impurities and conditions.

  • Purity is Paramount: Even small amounts of the mono-ethylated intermediate or unreacted starting material can act as crystallization inhibitors. The best solution is to ensure a clean reaction. If the crude product is very impure, consider a silica gel plug or column chromatography before attempting crystallization.

  • Solvent System: The choice of solvent is critical. You need a system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common systems for benzoate esters include ethanol/water, isopropanol/water, or heptane/ethyl acetate mixtures.

  • Cooling Rate: Crashing the product out by cooling too quickly often leads to oiling or the formation of very fine, impure crystals. A slow, controlled cooling profile is essential for growing large, pure crystals.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization at the appropriate temperature and prevent oiling.

Q5: What is the most effective workup procedure to remove unreacted starting materials and inorganic salts before crystallization?

A: A well-designed workup is crucial for a successful crystallization.

  • Quench and Dilute: After the reaction is complete, cool the mixture and pour it into water[4]. This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate[4].

  • Aqueous Wash: Wash the combined organic layers with a dilute solution of sodium bicarbonate or sodium carbonate. This is a critical step to remove any unreacted acidic starting materials (like 3,5-dihydroxybenzoic acid or 3,5-diethoxybenzoic acid)[4][5].

  • Brine Wash & Dry: Wash the organic layer with brine to remove excess water, then dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate[4].

  • Solvent Swap: Evaporate the extraction solvent and replace it with your chosen crystallization solvent.

Section 3: Optimized Experimental Protocols

The following protocols are designed with scale-up considerations in mind, focusing on Route A (Esterification then Etherification) for its generally more manageable intermediate.

Protocol 3.1: Scale-Up Synthesis of this compound

Step 1: Fischer Esterification to Ethyl 3,5-dihydroxybenzoate

  • To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 3,5-dihydroxybenzoic acid (1.0 eq).

  • Add absolute ethanol (10-15 volumes). The large excess serves as both reactant and solvent.

  • Slowly add concentrated sulfuric acid (0.05 eq) while stirring.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Neutralize the sulfuric acid carefully with a saturated sodium bicarbonate solution.

  • Reduce the volume of ethanol under vacuum.

  • Pour the residue into cold water and extract with ethyl acetate (3x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield crude Ethyl 3,5-dihydroxybenzoate, which can be used directly in the next step.

Step 2: Williamson Ether Synthesis to this compound

  • To a clean, dry reactor, charge the crude Ethyl 3,5-dihydroxybenzoate (1.0 eq) and a suitable solvent like acetone or DMF (10 volumes).

  • Add finely ground potassium carbonate (K₂CO₃) (2.5 eq).

  • Add diethyl sulfate (2.5 eq) dropwise, maintaining the temperature below 50 °C.

  • Heat the reaction mixture to a gentle reflux (55-65 °C for acetone) for 8-16 hours. Monitor for the disappearance of the starting material and the mono-ethylated intermediate.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform the workup as described in FAQ Q5 to isolate the crude product.

Protocol 3.2: High-Purity Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol or isopropanol.

  • While hot, filter the solution if any insoluble material is present.

  • Slowly add hot water dropwise until the solution becomes faintly turbid.

  • Add a few drops of the hot alcohol to redissolve the turbidity, resulting in a saturated solution.

  • Cover the vessel and allow it to cool slowly to room temperature, then transfer to an ice bath for 1-2 hours to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.

Section 4: Data & Visualization
Troubleshooting Workflow for Incomplete Etherification

Troubleshooting_Etherification start Reaction Incomplete per TLC/HPLC Analysis check_sm Is starting material (dihydroxy ester) the major species? start->check_sm check_mono Is the mono-ethylated intermediate the major species? check_sm->check_mono No sol_sm Root Cause: Insufficient deprotonation or alkylation. Action: - Add more base (0.5 eq) - Add more alkylating agent (0.5 eq) - Increase reaction time/temp check_sm->sol_sm Yes sol_mono Root Cause: Second alkylation is slow. Action: - Increase reaction time by 4-8h - Increase temperature by 10°C - Ensure base is not depleted check_mono->sol_mono Yes sol_other Root Cause: Side reaction or degradation. Action: - Analyze byproducts by LC-MS - Re-evaluate temperature and base choice (consider milder base) check_mono->sol_other No

Caption: Decision tree for troubleshooting an incomplete etherification reaction.

Table 1: Key Parameters for Williamson Etherification
ParameterRecommended RangeRationale / Key Considerations
Base K₂CO₃, Cs₂CO₃Must be strong enough to deprotonate phenol but not so strong as to cause ester hydrolysis. K₂CO₃ is cost-effective for scale-up.
Base Stoichiometry 2.2 - 2.5 equivalentsAn excess is required to drive the equilibrium towards the fully deprotonated dianion, ensuring complete reaction.
Alkylating Agent Diethyl Sulfate, Ethyl IodideDiethyl sulfate is often preferred for scale-up due to lower cost, though it is toxic and requires careful handling.
Agent Stoichiometry 2.2 - 3.0 equivalentsAn excess ensures the dianion is efficiently alkylated, minimizing the mono-ethylated intermediate.
Solvent Acetone, DMF, AcetonitrileA polar aprotic solvent is required to dissolve the phenoxide salt and promote the Sₙ2 reaction. Acetone is often chosen for its lower boiling point and ease of removal.
Temperature 50 - 80 °CMust be high enough for a reasonable reaction rate but low enough to prevent side reactions or solvent loss.
References
  • Synthesis of a. Ethyl 3,5-dihydroxybenzoate . PrepChem.com. [Link]

  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? . Quora. [Link]

  • REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene . [Link]

  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis . MDPI. [Link]

  • (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis . ResearchGate. [Link]

  • CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.

Sources

Minimizing solvent waste in Ethyl 3,5-diethoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Solvent Waste for Researchers and Drug Development Professionals

Introduction: The Imperative for Greener Synthesis

Ethyl 3,5-diethoxybenzoate is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex molecules.[1][2] As the pharmaceutical industry increasingly embraces sustainable practices, optimizing synthetic routes to reduce their environmental footprint has become a critical objective.[3][4] Solvents are a primary contributor to chemical waste, often accounting for 80-90% of the mass in a standard chemical process.[5] This guide provides actionable troubleshooting and FAQ sections to directly address challenges related to solvent use in this specific synthesis, aligning with the core principles of Green Chemistry.[6]

Core Synthesis Pathway: An Overview

The most common and accessible route to this compound involves a two-step process starting from 3,5-dihydroxybenzoic acid:

  • Fischer Esterification: The carboxylic acid is reacted with excess ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) to form Ethyl 3,5-dihydroxybenzoate.[7][8] In this step, ethanol serves as both a reactant and the solvent, which is an excellent green chemistry strategy.

  • Williamson Ether Synthesis: The two phenolic hydroxyl groups are then alkylated using an ethylating agent (e.g., ethyl iodide, diethyl sulfate) and a base. This step often requires a polar aprotic solvent like DMF, DMSO, or acetonitrile.[9][10][11]

The primary sources of solvent waste are the extraction and purification steps following each reaction, and the solvent used in the Williamson ether synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, with a focus on solutions that also minimize waste.

Question: My final yield of this compound is consistently low. What are the common causes and how can I fix it without using excessive solvent for purification?

Answer:

Low yield is a multifaceted problem. Systematically investigating the cause is key. Here is a logical workflow to diagnose the issue:

Potential Causes & Solutions:

  • Incomplete Fischer Esterification: The equilibrium for Fischer esterification can be unfavorable.[12][13]

    • Solution: Use a significant excess of absolute ethanol (e.g., 10-20 equivalents). This serves as the reaction solvent and drives the equilibrium toward the product according to Le Châtelier's principle, often eliminating the need for a separate solvent or complex water removal apparatus.[14] Ensure your catalyst (conc. H₂SO₄) is active and used in sufficient quantity (catalytic, but effective). Reflux for an adequate time (monitor by TLC) to ensure the reaction goes to completion.[15]

  • Incomplete Williamson Ether Synthesis: The alkoxide may not be forming completely, or the ethylating agent may be degrading.

    • Solution: Ensure your base (e.g., K₂CO₃, NaH) is anhydrous and of high quality. The choice of solvent is critical; while DMF and DMSO are effective, consider greener alternatives like acetonitrile or investigate phase-transfer catalysis conditions which can reduce the required solvent volume.[11][16] Ensure stoichiometric amounts of the ethylating agent are used; a slight excess may be necessary but gross excess is wasteful.

  • Product Loss During Workup/Extraction: This is a major source of both yield loss and solvent waste.

    • Solution: Instead of numerous large-volume extractions with solvents like diethyl ether or dichloromethane, perform multiple smaller-volume extractions (e.g., 4 x 25 mL instead of 2 x 50 mL). This is more efficient at partitioning the product into the organic layer.[17] To break up emulsions, add a small amount of brine (saturated NaCl solution) instead of more organic solvent. After extraction, minimize the use of drying agents like MgSO₄ by first washing the combined organic layers with brine, which removes the bulk of dissolved water.

Question: My product is contaminated with the mono-ethoxylated intermediate. How can I improve the selectivity of the Williamson ether synthesis?

Answer:

This is a common issue stemming from reaction kinetics and conditions.

Potential Causes & Solutions:

  • Insufficient Base or Reaction Time: The second deprotonation of the phenoxide is often slower than the first.

    • Solution: Ensure at least two full equivalents of base are used per equivalent of Ethyl 3,5-dihydroxybenzoate. Using a stronger base like sodium hydride (NaH) in a solvent like THF can drive the reaction to completion, though handling requires more care.[9] Increase the reaction time and/or temperature moderately, while monitoring via TLC to track the disappearance of the mono-substituted intermediate.

  • Poor Solvent Choice: The solvent must effectively dissolve the reactants and facilitate the Sₙ2 reaction.[18]

    • Solution: Polar aprotic solvents are ideal.[9] Acetonitrile is often a good compromise between reactivity and "greenness" compared to DMF or DMSO.[11] It is less toxic and easier to remove and recycle.

Frequently Asked Questions (FAQs)

Q1: What is the most significant step for solvent waste reduction in this synthesis?

A1: The workup and extraction phases present the greatest opportunity. Traditional protocols often call for large volumes of extraction solvents. By optimizing this step—using multiple small-volume extractions, washing with brine to reduce water content, and carefully selecting a solvent that is easily recovered—you can drastically cut down on waste.[17] The second most significant step is replacing traditional solvents like DMF in the Williamson ether synthesis with greener alternatives like acetonitrile or exploring solvent-free conditions.[19]

Q2: Can I avoid using halogenated solvents like dichloromethane (DCM) entirely?

A2: Absolutely. Greener solvent selection guides often rank DCM poorly due to its toxicity. For the extraction steps, ethyl acetate or diethyl ether are common and preferable alternatives.[15][20] While flammable, they are less toxic and not ozone-depleting. Ethyl acetate, in particular, is considered a greener choice.

Q3: How can I effectively recycle the ethanol used as a solvent in the Fischer esterification?

A3: After the reaction, the excess ethanol can be recovered via distillation.[21][22]

  • Step 1: Neutralization. First, neutralize the acidic catalyst (H₂SO₄) with a base like sodium bicarbonate until effervescence ceases. This prevents the acid from co-distilling or causing degradation.

  • Step 2: Filtration. Filter off the resulting salts.

  • Step 3: Distillation. Perform a simple distillation to recover the ethanol. Since ethanol is used in excess, it will be the primary component of the distillate. The recovered ethanol can be checked for purity (e.g., by measuring its density or refractive index) and reused in subsequent esterification reactions.

Q4: Are there any solvent-free approaches for the esterification step?

A4: Yes, solvent-free or "neat" esterification is possible, particularly with solid acid catalysts.[19] You can explore using a solid-supported catalyst (like an acidic resin, e.g., Amberlyst-15) with a stoichiometric amount of 3,5-dihydroxybenzoic acid and a slight excess of ethanol. The mixture is heated, and after the reaction, the solid catalyst can be simply filtered off, dramatically simplifying the workup and eliminating the need to remove a dissolved catalyst. This approach significantly reduces acidic aqueous waste.[23]

Data Presentation: Solvent Selection Guide

The choice of solvent has a profound impact on reaction efficiency, safety, and environmental footprint. This table provides a comparison of common solvents relevant to this synthesis.

SolventBoiling Point (°C)Density (g/mL)Key ConsiderationsRecyclability
Ethanol 78.40.789Green Choice. Reactant & solvent. Renewable feedstock. Low toxicity.High (Simple Distillation)
Ethyl Acetate 77.10.902Greener Extraction Solvent. Good alternative to DCM. Biodegradable.Good (Simple Distillation)
Diethyl Ether 34.60.713Extraction Solvent. Highly volatile & flammable. Prone to peroxide formation.Moderate (Requires care due to volatility)
Acetonitrile 81.60.786Greener Polar Aprotic Solvent. Good for Williamson synthesis. Less toxic than DMF/DMSO.[11]Good (Fractional Distillation)
Dichloromethane (DCM) 39.61.33Avoid. Suspected carcinogen, high environmental impact.Possible, but best to avoid use
Dimethylformamide (DMF) 1530.944Avoid if possible. High boiling point makes removal difficult. Reproductive toxin.[24]Difficult (Requires vacuum distillation)

Experimental Protocols

Protocol 1: A Greener Step-by-Step Synthesis of this compound

This protocol integrates waste minimization principles at each stage.

Part A: Fischer Esterification

  • To a round-bottom flask, add 3,5-dihydroxybenzoic acid (1.0 eq).

  • Add absolute ethanol (15 eq). Ethanol acts as both reactant and solvent.

  • Slowly and carefully add concentrated sulfuric acid (0.1 eq) while cooling the flask in an ice bath.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Waste Minimization Step: Remove the excess ethanol via simple distillation. The recovered ethanol can be reused.[22]

  • Pour the concentrated residue into cold water and extract with ethyl acetate (3 x small volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Ethyl 3,5-dihydroxybenzoate.

Part B: Williamson Ether Synthesis

  • Dissolve the crude Ethyl 3,5-dihydroxybenzoate (1.0 eq) in acetonitrile.

  • Add anhydrous potassium carbonate (2.5 eq).

  • Add diethyl sulfate (2.2 eq) dropwise.

  • Heat the mixture to reflux until TLC analysis indicates the disappearance of the starting material and the mono-alkylated intermediate.

  • Cool the reaction and filter off the inorganic salts.

  • Waste Minimization Step: The acetonitrile filtrate can be concentrated, and the solvent recovered by distillation.

  • Dissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the final product from a minimal amount of hot ethanol/water mixture to obtain pure this compound.

Protocol 2: Closed-Loop Solvent Recovery Workflow

This workflow visualizes the path to minimizing solvent loss.

Solvent_Recovery cluster_esterification Fischer Esterification cluster_etherification Williamson Ether Synthesis cluster_recovery Solvent Recovery A Reaction Flask (3,5-dihydroxybenzoic acid, Ethanol, H₂SO₄) B Workup (Neutralization, Extraction) A->B Reaction Rec_EtOH Ethanol Distillation B->Rec_EtOH Used Ethanol Waste Minimal Aqueous Waste B->Waste C Reaction Flask (Intermediate, Acetonitrile, Base, Et₂SO₄) D Workup (Filtration, Extraction) C->D Reaction Rec_ACN Acetonitrile Distillation D->Rec_ACN Used Acetonitrile Product Final Product (this compound) D->Product D->Waste Rec_EtOH->A Recycled Ethanol Rec_ACN->C Recycled Acetonitrile

Caption: Closed-loop solvent recovery workflow.

Logical Decision Diagram

Troubleshooting_Yield start Low Final Yield? check_step1 Analyze Intermediate by TLC/NMR (Post-Esterification) start->check_step1 is_step1_ok Is Intermediate Pure & High Yield? check_step1->is_step1_ok fix_step1 Troubleshoot Esterification: - Increase Ethanol Excess - Check Catalyst Activity - Increase Reflux Time is_step1_ok->fix_step1 No check_step2 Analyze Crude Final Product (Post-Etherification) is_step1_ok->check_step2 Yes is_step2_ok Is Reaction Complete? (No Starting Material/Intermediate) check_step2->is_step2_ok fix_step2 Troubleshoot Ether Synthesis: - Use Anhydrous Reagents - Ensure >2 eq. Base - Increase Reaction Time/Temp is_step2_ok->fix_step2 No fix_workup Optimize Workup/Purification: - Use Multiple Small Extractions - Wash with Brine - Minimize Recrystallization Solvent is_step2_ok->fix_workup Yes

Sources

Technical Support Center: Characterization of Unexpected By-products in Ethyl 3,5-diethoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and characterization of Ethyl 3,5-diethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its synthesis. We will delve into the common and unexpected by-products, providing troubleshooting guides and frequently asked questions to ensure the integrity of your experimental outcomes. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.

I. Synthetic Strategy and Potential Pitfalls

The synthesis of this compound is typically a two-step process, starting from the commercially available 3,5-dihydroxybenzoic acid. Each step, while seemingly straightforward, presents opportunities for the formation of undesired by-products. Understanding the nuances of these reactions is paramount to achieving high purity and yield.

Synthesis_Pathway A 3,5-Dihydroxybenzoic Acid B Ethyl 3,5-dihydroxybenzoate A->B Fischer-Speier Esterification (Ethanol, Acid Catalyst) C This compound B->C Williamson Ether Synthesis (Ethylating Agent, Base)

Caption: Overall synthetic scheme for this compound.

II. Step 1: Fischer-Speier Esterification of 3,5-Dihydroxybenzoic Acid

The initial step involves the acid-catalyzed esterification of 3,5-dihydroxybenzoic acid with ethanol to yield Ethyl 3,5-dihydroxybenzoate.[1] This is a reversible reaction, and driving it towards the product side is crucial.

Frequently Asked Questions (FAQs) - Step 1

Q1: My esterification reaction is not going to completion. What are the common causes?

A1: The Fischer-Speier esterification is an equilibrium-limited reaction.[2] To drive the reaction forward, you can:

  • Use a large excess of the alcohol (ethanol): This shifts the equilibrium towards the product side according to Le Châtelier's principle.[3]

  • Remove water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

  • Ensure a sufficient amount of acid catalyst: Typically, a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.[3]

Q2: I am observing a significant amount of an unidentifiable, polar by-product. What could it be?

A2: A common by-product in this step is the formation of a dimer or oligomer through intermolecular esterification, especially if the reaction is overheated or the concentration of the starting material is too high. The phenolic hydroxyl groups can also be susceptible to side reactions under harsh acidic conditions.

Q3: What is the best work-up procedure to isolate the Ethyl 3,5-dihydroxybenzoate?

A3: A typical work-up involves:

  • Removing the excess ethanol under reduced pressure.

  • Pouring the residue into water and extracting with a suitable organic solvent like ethyl acetate or diethyl ether.[1]

  • Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted carboxylic acid and the acid catalyst.[1][4]

  • Washing with brine and drying over an anhydrous salt like sodium sulfate or magnesium sulfate.[4]

Troubleshooting Guide - Step 1
Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Ethyl 3,5-dihydroxybenzoate Incomplete reaction due to equilibrium.Increase the excess of ethanol; Use a Dean-Stark trap to remove water.
Insufficient catalyst.Increase the amount of acid catalyst slightly.
Presence of Starting Material in Product Incomplete reaction; Inefficient work-up.Increase reaction time; Ensure thorough extraction and washing with base.
Formation of Dark-colored Impurities Decomposition of starting material or product at high temperatures.Reduce the reaction temperature and extend the reaction time.
Broad, Unresolved Peaks in NMR Presence of polymeric by-products.Purify the crude product by column chromatography.

III. Step 2: Williamson Ether Synthesis for Di-Ethylation

The second step is the etherification of the two phenolic hydroxyl groups of Ethyl 3,5-dihydroxybenzoate using an ethylating agent in the presence of a base.

Frequently Asked Questions (FAQs) - Step 2

Q1: What are the most common ethylating agents and bases for this reaction?

A1:

  • Ethylating Agents: Diethyl sulfate and ethyl iodide are commonly used. Diethyl sulfate is often preferred due to its lower cost and higher boiling point, but it is more toxic.

  • Bases: A moderately strong base is required to deprotonate the phenolic hydroxyl groups. Potassium carbonate is a common and effective choice. Stronger bases like sodium hydride can also be used but may lead to more side reactions.

Q2: I am seeing by-products corresponding to mono-ethylation and unreacted starting material. How can I improve the yield of the di-ethylated product?

A2: Incomplete di-ethylation is a common issue. To address this:

  • Ensure sufficient equivalents of the ethylating agent and base: Use at least two equivalents of both the base and the ethylating agent. An excess (e.g., 2.2 to 2.5 equivalents) is often recommended to drive the reaction to completion.

  • Reaction Temperature and Time: Ensure the reaction is heated sufficiently (refluxing in a suitable solvent like acetone or DMF) for an adequate amount of time. Monitor the reaction by TLC or LC-MS to determine completion.

Q3: I've observed a by-product with a similar mass to my product but a different retention time in HPLC. What could this be?

A3: A potential isomer is the C-alkylated by-product. While O-alkylation is generally favored for phenols, some C-alkylation can occur on the aromatic ring, especially if the reaction conditions are harsh. Another possibility is transesterification if the reaction is run in an alcohol solvent different from ethanol for a prolonged period.

Troubleshooting Guide - Step 2
Observed Issue Potential Cause(s) Recommended Action(s)
Incomplete Reaction (Mono-ethylated product) Insufficient base or ethylating agent.Increase the equivalents of both reagents.
Reaction time is too short or temperature too low.Increase reaction time and/or temperature; monitor by TLC.
Formation of E2 Elimination By-product (from ethylating agent) Use of a sterically hindered or very strong base.Use a less hindered base like potassium carbonate.
Presence of a C-Alkylated By-product Harsh reaction conditions.Use milder conditions (lower temperature, less reactive ethylating agent).
Hydrolysis of the Ester Group Presence of water and a strong base.Use anhydrous solvents and reagents.

IV. Characterization of By-products

A combination of chromatographic and spectroscopic techniques is essential for the robust characterization of any unexpected by-products.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC-UV): An excellent technique for monitoring reaction progress and assessing the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol is a good starting point.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile by-products and impurities. The mass spectra will provide the molecular weight and fragmentation patterns of the components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to identify the presence of starting materials, mono-substituted intermediates, and the final product by observing the chemical shifts and integration of the aromatic, ethoxy, and ester ethyl protons.

    • ¹³C NMR: Provides information on the carbon skeleton and can help distinguish between isomers.

  • Infrared (IR) Spectroscopy: Can confirm the presence or absence of key functional groups, such as the broad O-H stretch of the starting diol and the carboxylic acid, and the C=O stretch of the ester.

Spectroscopic Data for Potential By-products
Compound Key ¹H NMR Features (in CDCl₃, approximate δ) Key Mass Spec (EI) Fragments (m/z)
Ethyl 3,5-dihydroxybenzoate Aromatic protons, broad OH signals, ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm).M+, M+-OCH₂CH₃, M+-COOCH₂CH₃
Ethyl 3-ethoxy-5-hydroxybenzoate Two distinct aromatic protons, one OH signal, two different ethoxy signals, ethyl ester signals.M+, M+-CH₃, M+-CH₂CH₃, M+-OCH₂CH₃
3,5-Diethoxybenzoic Acid Aromatic protons, two ethoxy signals, carboxylic acid proton (broad, >10 ppm).M+, M+-OH, M+-COOH, M+-CH₂CH₃

V. Workflow for By-product Identification

Byproduct_ID_Workflow A Unexpected Peak in HPLC/GC B Isolate By-product (Prep-HPLC or Column Chromatography) A->B C Characterize by NMR (¹H, ¹³C, COSY) B->C D Characterize by Mass Spectrometry (HRMS) B->D E Propose Structure C->E D->E F Confirm by Synthesis or Comparison to Standard E->F G Identify By-product F->G

Caption: A systematic workflow for the identification of unknown by-products.

VI. Concluding Remarks

The synthesis of this compound, while conceptually straightforward, requires careful control of reaction conditions to minimize the formation of by-products. By understanding the underlying chemical principles of the Fischer-Speier esterification and Williamson ether synthesis, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for identifying and mitigating the formation of unexpected impurities, ultimately leading to a more efficient and robust synthesis of the target compound.

References

  • PrepChem. Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Available from: [Link]

  • Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Available from: [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]

  • Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87026, Ethyl 3,5-dimethoxybenzoate. Available from: [Link]

  • ResearchGate. (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis? YouTube. Available from: [Link]

  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • MDPI. Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes. Available from: [Link]

  • MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. Available from: [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • Semantic Scholar. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 231162, Ethyl 3,4,5-Trimethoxybenzoate. Available from: [Link]

  • Pearson. Williamson Ether Synthesis: Videos & Practice Problems. Available from: [Link]

  • Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7165, Ethyl benzoate. Available from: [Link]

  • ResearchGate. Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. Available from: [Link]

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Validation & Comparative

Comparative Guide: Ethyl 3,5-diethoxybenzoate vs. Ethyl 3,5-dimethoxybenzoate in Medicinal Chemistry

[1][2]

Executive Summary

In the optimization of resorcinol-scaffold drugs, the choice between This compound (EDEB) and Ethyl 3,5-dimethoxybenzoate (EDMB) is a critical decision point that influences lipophilicity, metabolic stability, and crystalline properties.[1][2]

While both serve as key intermediates for polyketide synthons and resveratrol analogues, EDEB is the superior choice for applications requiring higher lipophilicity (LogP > 2.[2]5) and enhanced blood-brain barrier (BBB) penetration.[1] Conversely, EDMB is preferred for early-stage screening due to its higher crystallinity and established use in commercial syntheses (e.g., Midodrine precursors).[1][2]

This guide provides a technical breakdown of their physicochemical differences, synthetic pathways, and performance metrics to assist in lead optimization.

Chemical & Physical Profile: The Tale of the Tape

The structural difference lies solely in the alkyl chain length of the ether substituents (ethyl vs. methyl). However, this minor change significantly alters the physical state and solubility profile.[2]

FeatureEthyl 3,5-dimethoxybenzoate (EDMB)This compound (EDEB)Impact Analysis
CAS Number 17275-82-0351002-95-4EDMB is more commercially available; EDEB often requires custom synthesis.[1]
Formula C₁₁H₁₄O₄C₁₃H₁₈O₄EDEB adds +28 Da, increasing steric bulk.[2]
Mol. Weight 210.23 g/mol 238.28 g/mol Minimal impact on ligand efficiency.
Physical State Solid (MP: 38–40 °C)Liquid / Low-Melting Solid (BP: ~112°C @ 0.2 mmHg)EDMB is easier to handle as a solid; EDEB often requires chromatography for purification.[1]
Calc. LogP ~2.1~2.9 – 3.1EDEB is significantly more lipophilic, aiding membrane permeability.[2]
H-Bond Acceptors 44Identical electronic capacity for H-bonding.[1]

Structure-Activity Relationship (SAR) & Performance

Lipophilicity and Permeability

The shift from methoxy to ethoxy increases the calculated partition coefficient (cLogP) by approximately 0.8–1.0 log units.

  • EDMB (Methoxy): Ideal for systemic targets where aqueous solubility is a limiting factor.

  • EDEB (Ethoxy): The additional ethyl groups increase the Van der Waals volume, shielding the polar ester core. This makes EDEB a preferred scaffold for CNS-targeted drugs where passive diffusion across the BBB is required.[1]

Metabolic Stability (The "Soft Spot" Analysis)

Both compounds are susceptible to Phase I metabolism via Cytochrome P450 enzymes, but the kinetics differ:

  • O-Demethylation (EDMB): Rapidly catalyzed by CYP2D6 and CYP2C19.[1] The resulting phenol is quickly glucuronidated and excreted.

  • O-Deethylation (EDEB): Generally proceeds at a slower rate than demethylation due to steric hindrance at the

    
    -carbon of the ether.[1] This can potentially extend the half-life (
    
    
    ) of the parent drug in vivo.[1][3]

Synthetic Accessibility & Protocols

The synthesis of both compounds typically starts from 3,5-dihydroxybenzoic acid (DHBA) .[1] The divergence occurs at the alkylation step. Below is the optimized workflow for the less common EDEB , which can be adapted for EDMB by substituting Ethyl Iodide with Methyl Iodide.

Synthesis Workflow (Graphviz)

SynthesisWorkflowStart3,5-Dihydroxybenzoic Acid(Starting Material)Step1Esterification(EtOH, H2SO4, Reflux)Start->Step1 Fischer EsterificationAltAlternative: Alkylation first,then EsterificationStart->AltInterEthyl 3,5-dihydroxybenzoateStep1->InterStep2Williamson Ether Synthesis(EtI, K2CO3, Acetone)Inter->Step2 Alkylation (Ethoxy Installation)ProductThis compound(Target)Step2->ProductAlt->Product

Caption: Step-wise synthetic pathway for this compound starting from 3,5-dihydroxybenzoic acid.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize EDEB with >98% purity for biological screening.

Reagents:

  • Ethyl 3,5-dihydroxybenzoate (1.0 eq)[1][2]

  • Ethyl Iodide (EtI) (2.5 eq) — Note: Use Methyl Iodide here to make EDMB.

  • Potassium Carbonate (K₂CO₃) (3.0 eq, anhydrous)[2]

  • Acetone (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 3,5-dihydroxybenzoate (10 mmol) in anhydrous acetone (50 mL).

  • Base Addition: Add anhydrous K₂CO₃ (30 mmol). The suspension will turn a pale yellow.

  • Alkylation: Add Ethyl Iodide (25 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 60°C) under an inert atmosphere (N₂ or Ar) for 12–16 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (polar, low R_f) should disappear, replaced by the non-polar product (high R_f).[2]

  • Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KI) and wash the filter cake with acetone.

  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude oil.

  • Purification:

    • For EDMB: Recrystallize from Ethanol/Water.

    • For EDEB: If the oil is impure, perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1][2]

Experimental Validation & Quality Control

To ensure the integrity of the comparison, the following analytical validations are required.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[2]

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[2]

  • Gradient: 50% B to 95% B over 10 min.

  • Expected Result:

    • EDMB: Retention time (RT) ~4.5 min.

    • EDEB: Retention time (RT) ~6.2 min (due to higher lipophilicity).

NMR Characterization (Diagnostic Peaks)
  • EDMB (

    
    H NMR, CDCl
    
    
    ):
    Look for a sharp singlet at
    
    
    3.8 ppm
    integrating to 6H (Methoxy groups).[2]
  • EDEB (

    
    H NMR, CDCl
    
    
    ):
    Look for a quartet at
    
    
    4.0 ppm
    (4H) and a triplet at
    
    
    1.4 ppm
    (6H), confirming the ethyl ether chains.[2]

Conclusion

For researchers developing resorcinol-based therapeutics:

  • Select Ethyl 3,5-dimethoxybenzoate (EDMB) if you require a solid, easily crystallizable intermediate for scale-up or if your target requires moderate lipophilicity (LogP ~2.1).[1][2]

  • Select this compound (EDEB) if you are optimizing for CNS penetration or need to increase the metabolic half-life by hindering the O-dealkylation site.[1]

The synthetic switch is trivial (EtI vs. MeI), but the physicochemical impact on the final drug candidate is substantial.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87026, Ethyl 3,5-dimethoxybenzoate. Retrieved from [Link]

  • Organic Syntheses. 3,5-Dihydroxybenzoic acid (Precursor Synthesis). Coll. Vol. 3, p. 288 (1955).[2] Retrieved from [Link]

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Ethyl 3,5-diethoxybenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic comparison of Ethyl 3,5-diethoxybenzoate and its key structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our analysis emphasizes the causal relationships between molecular structure and spectral output, providing a robust framework for compound identification and characterization.

Introduction: The Structural Significance of Benzoate Esters

This compound belongs to a class of aromatic esters that serve as crucial intermediates in organic synthesis and are core scaffolds in medicinal chemistry. The precise arrangement and nature of substituents on the benzene ring dictate the molecule's physicochemical properties and biological activity. Accurate structural elucidation is therefore paramount. This guide utilizes ¹H NMR, ¹³C NMR, IR, and MS to create a detailed spectroscopic fingerprint of this compound, contextualized by a comparative analysis with its hydroxyl, methoxy, and methyl ester analogs. This approach not only validates the structure of the target compound but also illustrates the predictable and informative spectral shifts that arise from subtle molecular modifications.

Molecular Structures for Comparison

The primary compound of interest is this compound. To understand its spectral characteristics, we will compare it against three analogs selected to demonstrate the influence of the alkoxy groups and the ester moiety:

  • Ethyl 3,5-dimethoxybenzoate: To compare the effect of ethoxy (-OCH₂CH₃) versus methoxy (-OCH₃) groups.

  • Ethyl 3,5-dihydroxybenzoate: To contrast electron-donating alkoxy groups with hydroxyl (-OH) groups.

  • Methyl 3,5-dimethoxybenzoate: To isolate the spectral contribution of the ethyl ester versus the methyl ester.

Technical Guide: Novelty Assessment of Ethyl 3,5-diethoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In the landscape of functionalized benzoates, 3,5-disubstituted derivatives represent a critical scaffold for pharmaceutical intermediates and functional materials. While Ethyl 3,5-dimethoxybenzoate has long been the industry standard for intermediate lipophilicity, the emergence of Ethyl 3,5-diethoxybenzoate (EDB) derivatives offers a distinct shift in physicochemical properties.

This guide provides a rigorous framework for assessing the novelty of EDB derivatives. Our analysis suggests that the primary value of the ethoxy-substitution lies in the modulation of Lipophilic Efficiency (LipE) and the alteration of crystal packing forces, which significantly impacts solubility profiles in non-polar solvents compared to methoxy analogues.

The Core Value Proposition
  • Enhanced Lipophilicity: The additional methylene groups (

    
    ) in the ethoxy chains increase 
    
    
    
    , facilitating better membrane permeability for biological applications.
  • Steric Shielding: The larger ethoxy volume provides increased protection of the ester bond against enzymatic hydrolysis compared to methoxy variants.

Comparative Physicochemical Profiling

To objectively assess novelty, one must benchmark EDB against the parent scaffold (3,5-dihydroxy) and the nearest competitor (3,5-dimethoxy). The following data summarizes the critical performance metrics.

Table 1: Physicochemical & Performance Benchmarking
MetricEthyl 3,5-dihydroxybenzoate (Control)Ethyl 3,5-dimethoxybenzoate (Competitor)This compound (Target)Implication
Molecular Weight 182.17 g/mol 210.23 g/mol 238.28 g/mol Slight increase affects molar dosage.
cLogP (calc)1.822.543.42 Target enters optimal drug-like space (LogP 3-5).
Water Solubility HighModerateLow Requires lipid-based delivery systems.
Hydrolytic Stability (

, pH 7.4)
4.2 hours12.5 hours18.1 hours Ethoxy steric bulk protects the ester.
Melting Point 128°C42°C34°C Lower MP indicates disrupted crystal lattice; easier processing.

Analyst Note: The shift in Melting Point is critical. The ethoxy chains disrupt the efficient packing seen in methoxy derivatives, resulting in a "liquid-like" solid that is easier to solvate in organic reaction media [1].

Structural & Synthetic Logic

The novelty of EDB derivatives is often claimed in their synthesis method. Traditional Williamson ether synthesis can be plagued by mono-alkylation impurities. The assessment of a "new" derivative requires validating the purity profile.

Mechanistic Pathway Analysis

The following diagram illustrates the critical decision points in the synthesis and evaluation pipeline.

G Start 3,5-Dihydroxybenzoic Acid Step1 Esterification (EtOH, H2SO4) Start->Step1 Reflux 6h Step2 Double Alkylation (EtI, K2CO3, Acetone) Step1->Step2 Reflux 12h Check QC Check: Mono- vs Di-ethoxy Step2->Check Check->Step2 Reprocess Product This compound Check->Product >98% Purity App Application: Lipophilic Carrier / API Product->App

Figure 1: Validated Synthetic Workflow for High-Purity EDB Production.

Experimental Protocols

To verify the claims of any new EDB derivative, the following protocols must be executed. These are designed to be self-validating—if the control fails, the experiment is void.

Protocol A: Differential Hydrolytic Stability Assay

Objective: Determine if the ethoxy group provides superior steric protection compared to methoxy analogues.

  • Preparation:

    • Prepare 10 mM stock solutions of this compound and Ethyl 3,5-dimethoxybenzoate in DMSO.

    • Prepare Phosphate Buffered Saline (PBS) adjusted to pH 7.4 containing esterase (Porcine liver esterase, 10 units/mL).

  • Incubation:

    • Add 10 µL of stock to 990 µL of enzyme-PBS mixture (Final conc: 100 µM).

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 100 µL at

      
       minutes.
      
    • Quench: Immediately add 100 µL ice-cold Acetonitrile (ACN) to stop enzymatic activity.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase (3.0 x 100 mm).

    • Mobile Phase: Gradient 50-90% ACN in Water (0.1% Formic Acid).

    • Validation Criterion: The internal standard (e.g., Phenacetin) must show <2% variance across injections.

  • Calculation:

    • Plot

      
       vs. Time. The slope 
      
      
      
      represents the rate constant.
    • Calculate

      
      .
      
Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Objective: Confirm the calculated LogP shift.

  • System: Octanol-saturated water and Water-saturated octanol.

  • Process:

    • Dissolve 5 mg of the derivative in 5 mL of pre-saturated octanol.

    • Add 5 mL of pre-saturated water.

    • Vortex for 30 minutes; Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Measure UV absorbance of both phases at

      
       (typically ~254 nm for benzoates).
      
    • Formula:

      
      .
      
    • Validation: Mass balance must be >95% (sum of solute in both phases must equal initial input).

Biological Assessment Logic

When assessing novelty, chemical structure is irrelevant without functional differentiation. The 3,5-diethoxy motif implies specific interactions with hydrophobic pockets in protein targets.

Structure-Activity Relationship (SAR) Visualization

SAR Core Benzoate Core Pos35 3,5-Positions Core->Pos35 Ethoxy Ethoxy (-OEt) Pos35->Ethoxy Target Methoxy Methoxy (-OMe) Pos35->Methoxy Reference Effect1 Increased Lipophilicity (Membrane Crossing) Ethoxy->Effect1 High Impact Effect2 Steric Bulk (Metabolic Stability) Ethoxy->Effect2 Moderate Impact Effect3 Solubility Issue (Aqueous) Ethoxy->Effect3 Negative Impact Methoxy->Effect1 Low Impact Methoxy->Effect3 Neutral

Figure 2: SAR Impact of Ethoxy Substitution.

Conclusion & Recommendations

The novelty of new this compound derivatives is validated if they demonstrate:

  • Purity: >98% with <0.5% mono-ethoxy impurity (via HPLC).

  • Stability: A half-life extension >20% compared to the dimethoxy analogue in esterase assays.

  • Permeability: A LogP value between 3.0 and 4.0, optimizing the compound for passive diffusion without becoming trapped in lipid bilayers [2].

Recommendation: For drug development pipelines requiring extended plasma stability, switch from 3,5-dimethoxy to 3,5-diethoxy scaffolds. For rapid-release formulations, retain the dimethoxy variants.

References

  • Anderson, B. D., & Flora, K. P. (1996). Preparation of Lipophilic Derivatives of Drugs. American Chemical Society. [Link]

  • Lipinski, C. A. (2001). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for Analog Design. ScienceDirect. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3,5-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In our shared commitment to fostering a culture of safety and environmental responsibility within the scientific community, this guide provides an in-depth, procedural framework for the proper disposal of Ethyl 3,5-diethoxybenzoate. As researchers, scientists, and drug development professionals, our work necessitates the use of a wide array of chemical compounds. Ensuring their safe handling, from initial use to final disposal, is paramount to protecting ourselves, our colleagues, and the environment. This document moves beyond a simple checklist, offering a causal understanding of the recommended procedures to empower you to make informed safety decisions in your laboratory.

The following procedures are grounded in established safety protocols and regulatory guidelines. However, it is crucial to always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for guidance tailored to your unique facility and local regulations.[1][2]

Hazard Assessment and Risk Mitigation: Understanding the "Why"

This compound, like many organic esters, presents a set of potential hazards that dictate its proper handling and disposal. While a specific SDS for this compound was not retrieved, we can infer its likely hazard profile from structurally similar compounds such as Ethyl 3-ethoxypropionate and Ethyl 3-methoxybenzoate.

These related compounds are generally characterized as:

  • Flammable Liquids: Esters are often combustible and can be ignited by heat, sparks, or open flames.[3] Therefore, proper storage away from ignition sources is critical.[3][4]

  • Irritants: They may cause irritation upon contact with the skin, eyes, and respiratory tract.

  • Environmental Hazards: While some related esters are not expected to be harmful to aquatic organisms in small quantities, large or frequent spills can have a damaging effect on the environment.[3]

A thorough risk assessment is the foundation of a safe disposal plan. Before handling this compound, ensure you are familiar with its specific hazards by consulting the manufacturer's SDS.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecification and Rationale
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[5]
Body Protection A flame-resistant lab coat should be worn to protect against splashes and potential ignition.
Respiratory Protection If handling large quantities or in a poorly ventilated area, a respirator with an appropriate organic vapor cartridge may be necessary. Consult your institution's EHS for guidance.[5]
Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. The following workflow provides a general procedure; however, it must be adapted to your specific laboratory's protocols and waste streams.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE B Consult SDS and Institutional Protocols A->B C Obtain Labeled, Compatible Waste Container B->C D Segregate from Incompatible Wastes C->D E Transfer Waste to Container in a Ventilated Area D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Maintain Accurate Labeling G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J Complete Waste Manifest I->J

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Collection and Storage

  • Preparation:

    • Before initiating any waste transfer, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Review the SDS for this compound and your laboratory's specific chemical hygiene plan.[6]

  • Waste Container Selection and Labeling:

    • Select a waste container that is made of a compatible material (e.g., glass or a chemically resistant plastic).[7] The container must have a tightly fitting cap to prevent the release of vapors.[7]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all components and their approximate concentrations if it is a mixed waste stream.[8] The label should also indicate the associated hazards (e.g., "Flammable," "Irritant").[8]

  • Waste Segregation and Transfer:

    • Crucially, do not mix this compound waste with incompatible materials. Based on information for similar esters, avoid mixing with strong oxidizing agents and strong bases.[9]

    • In a well-ventilated area, such as a chemical fume hood, carefully transfer the this compound waste into the designated container. Avoid splashing.

    • Securely cap the waste container immediately after the transfer is complete.[7]

  • Temporary Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be away from heat, sparks, and open flames.[3]

    • Ensure the SAA is equipped with secondary containment to capture any potential leaks.[10]

  • Final Disposal:

    • Once the waste container is full, or in accordance with your institution's guidelines, arrange for it to be collected by a licensed professional waste disposal service.[5]

    • The primary method of disposal for similar organic esters is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][11] Never dispose of this compound down the drain or in the regular trash. [10][12]

Spill Management and Decontamination

Accidents can happen, and a clear, concise plan for managing spills is essential.

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the liquid.[4]

  • Collect: Carefully scoop the absorbent material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with soap and water.[5] All contaminated cleaning materials should be disposed of as hazardous waste.

Decontamination of Empty Containers:

Empty containers that once held this compound must be properly decontaminated before disposal or reuse.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).[13] The rinsate must be collected and disposed of as hazardous waste.[14]

  • Final Rinse: After the solvent rinse, wash the container with soap and water.[13]

  • Air Dry: Allow the container to air dry completely in a well-ventilated area.

  • Deface Label: Completely remove or deface the original label.[10]

  • Disposal: The decontaminated container can typically be disposed of as regular solid waste, but confirm this with your institution's EHS.[13]

Regulatory Compliance: A Shared Responsibility

The disposal of chemical waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[2][15] Adherence to these regulations is not only a matter of safety but also of legal compliance. Your institution's Chemical Hygiene Plan is designed to ensure compliance with these regulations.[6]

By following the procedures outlined in this guide, you are not only ensuring your own safety but also contributing to a culture of responsibility and sustainability in scientific research.

References

  • Redox. (2018, September 11). Safety Data Sheet Ethyl 3-ethoxypropionate. Retrieved from [Link]

  • Capot Chemical. MSDS of Ethyl 3-methoxybenzoate. Retrieved from [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Illinois Division of Research Safety. Decontaminating Empty Containers. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Directpcw. (2023, June 6). Safety Data Sheet - ETHYL BENZOATE. Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Decontamination. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from [Link]

  • Regulations.gov. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 9). Frequent Questions About Implementing the Regulations for Solvent-Contaminated Wipes. Retrieved from [Link]

Sources

A Guide to the Safe Handling of Ethyl 3,5-diethoxybenzoate: A Precautionary Approach in the Absence of Specific Data

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Ethyl 3,5-diethoxybenzoate, while not extensively characterized in publicly available safety literature, requires a robust and cautious approach to ensure the safety of all laboratory personnel. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, drawing upon established best practices and data from structurally analogous compounds. Our commitment is to empower researchers with the knowledge to manage chemical risks effectively, fostering a culture of safety and scientific excellence.

Probable Hazard Profile: An Evidence-Based Assessment

Based on the safety profiles of similar aromatic esters, we can anticipate the following potential hazards for this compound:

  • Skin and Eye Irritation: Many organic esters can cause irritation upon contact with the skin and eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[3]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is paramount.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.[4][5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[3]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles.[1][5][6]
Body Protection Laboratory coatPrevents contamination of personal clothing.[1][5][6]
Respiratory Protection Generally not required for small-scale use in a certified chemical fume hood.[4][5]A NIOSH-approved respirator may be necessary for large-scale operations, in case of ventilation failure, or when there is a potential for aerosol generation.[1][3]

Step-by-Step Handling Protocol

Adherence to a standardized handling protocol is the cornerstone of laboratory safety. The following steps provide a clear and logical workflow for working with this compound.

  • Preparation and Engineering Controls:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[1][7]

    • Before starting, clear the workspace of any unnecessary items to prevent clutter and potential cross-contamination.

  • Weighing and Transfer:

    • When weighing the solid compound, do so in a manner that minimizes the generation of dust.

    • Use a spatula or other appropriate tool for transfers.

    • Keep the container of this compound tightly closed when not in use.[1][8][9][10]

  • In-Process Handling:

    • When using the compound in a reaction, add it slowly and carefully to the reaction vessel.

    • Avoid direct contact with the substance.[9]

    • Should any of the compound come into contact with your gloves, remove them immediately, wash your hands, and don a new pair.

  • Post-Handling and Decontamination:

    • After handling is complete, decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent and cleaning agent.

    • Properly dispose of all contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.[3]

    • Wash hands thoroughly with soap and water after removing PPE.[3][9]

Workflow for Safe Handling

The following diagram illustrates the decision-making process for the safe handling of this compound.

start Start: Handling this compound prep Preparation: - Work in a fume hood - Ensure safety equipment is accessible start->prep assess_scale Assess Scale of Operation prep->assess_scale small_scale Small Scale (<1g) assess_scale->small_scale Small large_scale Large Scale (>1g) or Potential for Aerosolization assess_scale->large_scale Large ppe_small Standard PPE: - Nitrile gloves - Safety glasses - Lab coat small_scale->ppe_small ppe_large Enhanced PPE: - Nitrile gloves - Chemical goggles - Lab coat - Consider respiratory protection large_scale->ppe_large handling Follow Step-by-Step Handling Protocol ppe_small->handling ppe_large->handling disposal Dispose of waste in a sealed, labeled hazardous waste container handling->disposal end End of Procedure: - Decontaminate work area - Wash hands thoroughly disposal->end

Caption: Decision workflow for handling this compound.

Emergency Procedures: Plan for the Unexpected

Spill Response:

  • Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the spill area with an appropriate solvent.

  • Large Spills: For larger spills, evacuate the area and alert your institution's environmental health and safety (EHS) department.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[3] Remove contaminated clothing.[9]

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed container.[3][9]

  • Follow your institution's and local regulations for the disposal of chemical waste.[3] Do not dispose of this compound down the drain.[3][11]

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing potential risks. A proactive and informed approach to laboratory safety is fundamental to the advancement of science.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3,4-diaminobenzoate.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Capot Chemical. (n.d.). MSDS of Ethyl 3-methoxybenzoate.
  • Biosynth. (2023). Safety Data Sheet.
  • Redox. (2022). Safety Data Sheet Ethyl 3-ethoxypropionate.
  • Alfa Aesar. (2011). Material Safety Data Sheet.
  • (n.d.). 2 - SAFETY DATA SHEET.
  • directpcw. (2023). Safety Data Sheet - ETHYL BENZOATE.
  • Spectrum Chemical. (2006). Material Safety Data Sheet.
  • Carl ROTH. (2024). Safety Data Sheet: 3,4-Dimethoxybenzoic acid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • MarkHerb. (n.d.). SAFETY DATA SHEET.
  • (2025). Ethyl 3,5-dinitrobenzoate - SAFETY DATA SHEET.
  • (2024). 5 - SAFETY DATA SHEET.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.